(S,R,S)-AHPC-PEG5-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H62N4O11S/c1-28-35(56-27-42-28)30-10-8-29(9-11-30)25-41-37(48)32-24-31(45)26-44(32)38(49)36(39(2,3)4)43-33(46)12-14-50-16-18-52-20-22-54-23-21-53-19-17-51-15-13-34(47)55-40(5,6)7/h8-11,27,31-32,36,45H,12-26H2,1-7H3,(H,41,48)(H,43,46)/t31-,32+,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJQSZGDYFSKY-FFTPJAJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62N4O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S,R,S)-AHPC-PEG5-Boc: A Core Component for Targeted Protein Degradation
(S,R,S)-AHPC-PEG5-Boc is a bifunctional molecule that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide provides a comprehensive overview of its structure, synthesis, and application for researchers, scientists, and drug development professionals.
Core Concepts and Chemical Structure
This compound is an E3 ligase ligand-linker conjugate. It is comprised of three key components:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) moiety is a potent ligand for the VHL E3 ubiquitin ligase. The VHL protein is a critical component of an E3 ubiquitin ligase complex that is frequently hijacked in PROTAC design.
-
A Polyethylene Glycol (PEG) Spacer: A five-unit PEG linker (PEG5) provides the necessary length and flexibility to bridge the VHL E3 ligase and a target protein of interest (POI). The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the resulting PROTAC molecule.
-
A Boc-Protected Amine: The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group allows for the controlled and specific conjugation of a ligand for a target protein, typically through the formation of an amide bond after deprotection.
This modular design makes this compound a versatile tool for the synthesis of PROTACs aimed at degrading a wide range of proteins. One notable application is in the synthesis of the Cdc20 degrader, CP5V.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C40H62N4O11S |
| Molecular Weight | 807.01 g/mol |
| Appearance | Solid |
| Purity | >95% |
| Storage Conditions | -20°C, stored under nitrogen |
Mechanism of Action in PROTACs
PROTACs are heterobifunctional molecules that function by inducing the selective intracellular degradation of target proteins. They achieve this by hijacking the cell's own ubiquitin-proteasome system.
The general mechanism of action for a PROTAC synthesized from this compound is as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein of interest (via its specific ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). This brings the target protein into close proximity with the E3 ligase, forming a ternary complex.
-
Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell.
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC is released and can catalytically induce the degradation of additional target protein molecules.
PROTAC Mechanism of Action
Application in the Development of a Cdc20 Degrader: CP5V
A significant application of this compound is in the synthesis of CP5V , a PROTAC that specifically targets the cell-division cycle protein 20 (Cdc20) for degradation.[1] Cdc20 is a crucial mitotic factor and its overexpression is linked to various cancers.
The degradation of Cdc20 by CP5V leads to mitotic inhibition and suppresses the proliferation of cancer cells.[2][3] This makes CP5V a promising therapeutic strategy for anti-mitotic therapy.[2]
CP5V-Mediated Cdc20 Degradation Pathway
Quantitative Data
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).
Degradation Potency of CP5V (Cdc20 Degrader)
| Cell Line | Target Protein | DC50 (µM) |
| MCF-7 (Breast Cancer) | Cdc20 | ~1.6 |
| MDA-MB-231 (Breast Cancer) | Cdc20 | ~1.6 |
Data obtained from Western blot analysis after 10 hours of treatment.[2][4]
Comparative Degradation Data for other AHPC-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-771 | BET Proteins | CRPC cells | <1 | >90 |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1110 | Not specified |
Note: ARV-771 is synthesized using (S,R,S)-AHPC-Me, a related VHL ligand.
Experimental Protocols
Representative Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a representative synthesis can be proposed based on established methods for the synthesis of the VHL ligand and the conjugation of PEG linkers.
Representative Synthesis Workflow
Materials:
-
(S,R,S)-AHPC hydrochloride
-
Boc-NH-PEG5-COOH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Dissolution: Dissolve (S,R,S)-AHPC hydrochloride (1 equivalent) and Boc-NH-PEG5-COOH (1.1 equivalents) in anhydrous DMF.
-
Activation and Coupling: To the solution, add DIPEA (3 equivalents) followed by HATU (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final product, this compound.
-
Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.
Western Blot Analysis of Cdc20 Degradation
This protocol outlines the procedure to quantify the degradation of Cdc20 in cell lines treated with a PROTAC such as CP5V.
Materials:
-
Cell line of interest (e.g., MCF-7, MDA-MB-231)
-
CP5V (or other Cdc20-targeting PROTAC)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Cdc20 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (DMSO) for a specified time (e.g., 10 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cdc20 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using image analysis software. Normalize the Cdc20 band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of Cdc20 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a flexible PEG linker with a protected handle for conjugation, facilitates the synthesis of PROTACs for a diverse range of target proteins. The successful application of this building block in the creation of the Cdc20 degrader CP5V highlights its potential in the discovery of novel therapeutics for cancer and other diseases. This guide provides researchers with the fundamental knowledge and experimental frameworks to effectively utilize this compound in their targeted protein degradation research.
References
(S,R,S)-AHPC-PEG5-Boc: A Technical Guide to a Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate target proteins. A critical component in the design and synthesis of effective PROTACs is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase-recruiting moiety. This technical guide provides an in-depth overview of (S,R,S)-AHPC-PEG5-Boc , a widely utilized E3 ligase ligand-linker conjugate in PROTAC development.
This compound is a chemical entity composed of three key functional units:
-
An (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold : This moiety serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most frequently recruited E3 ligases in PROTAC design.[1]
-
A Polyethylene Glycol (PEG) Linker : A five-unit PEG spacer enhances the aqueous solubility of the molecule and provides the necessary length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[1]
-
A Boc-protected Amine Terminus : The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle that can be deprotected under specific conditions to reveal a primary amine, which can then be readily conjugated to a target protein ligand.
This guide will detail the structure and function of this compound, present quantitative data from a PROTAC synthesized using a similar linker, provide detailed experimental protocols, and visualize key processes using Graphviz diagrams.
Structure and Physicochemical Properties
The chemical structure of this compound is presented below. Its key physicochemical properties are summarized in the subsequent table.
| Property | Value | Reference |
| Molecular Formula | C40H62N4O11S | [2] |
| Molecular Weight | 807.01 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | -20°C, stored under nitrogen | [2] |
Function and Mechanism of Action
This compound functions as a foundational building block for the synthesis of VHL-based PROTACs. The workflow begins with the deprotection of the Boc group to expose the terminal amine. This amine is then available for covalent coupling to a "warhead"—a ligand that specifically binds to the protein of interest (POI). This coupling reaction, typically an amide bond formation, results in the final heterobifunctional PROTAC molecule.
The resulting PROTAC operates by hijacking the ubiquitin-proteasome system (UPS). The (S,R,S)-AHPC portion of the PROTAC binds to the VHL E3 ligase, while the warhead binds to the target protein. This dual binding induces the formation of a ternary complex (POI-PROTAC-VHL), bringing the target protein into close proximity with the E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, and the PROTAC can be recycled to target another molecule of the POI.[3]
Quantitative Data
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).
The following table summarizes the degradation data for CP5V , a PROTAC that utilizes a PEG5 linker to target the cell-division cycle protein 20 (Cdc20) for degradation by the VHL E3 ligase.[4][5]
| PROTAC | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| CP5V | Cdc20 | MCF7 | ~1.6 | >90% (at 10 µM) | [4] |
| CP5V | Cdc20 | MDA-MB-231 | ~1.6 | >90% (at 10 µM) | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and the subsequent evaluation of its biological activity.
PROTAC Synthesis: Amide Coupling
This protocol describes the deprotection of this compound and its subsequent coupling to a target protein ligand containing a carboxylic acid group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target protein ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the amine salt of the AHPC-PEG5 linker.
-
-
Amide Coupling:
-
In a dry reaction vessel under an inert atmosphere, dissolve the target protein ligand-COOH in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected AHPC-PEG5-amine (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final PROTAC molecule by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound is a valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, incorporating a potent VHL ligand and a flexible PEG linker with a readily functionalizable terminus, facilitates the rational design and synthesis of PROTACs against a wide array of therapeutic targets. The methodologies and data presented in this guide provide a comprehensive resource for the application of this key building block in the development of novel protein degraders.
References
(S,R,S)-AHPC-PEG5-Boc: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG5-Boc is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This molecule is an E3 ligase ligand-linker conjugate, incorporating the high-affinity (S,R,S)-AHPC moiety for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 5-unit polyethylene (B3416737) glycol (PEG5) linker. The terminal tert-butyloxycarbonyl (Boc) protecting group allows for the straightforward conjugation to a ligand for a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.
This technical guide provides an in-depth exploration of the mechanism of action of this compound-derived PROTACs, focusing on the well-characterized Cdc20 degrader, CP5V. We will detail the formation of the critical ternary complex, the subsequent ubiquitination and degradation of the target protein, and provide comprehensive quantitative data and experimental protocols to facilitate further research and development in the field of targeted protein degradation.
Core Mechanism of Action: The PROTAC-induced Ternary Complex
The fundamental mechanism of action for a PROTAC derived from this compound revolves around its ability to function as a molecular bridge, inducing the proximity of a target protein and the VHL E3 ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
A prime example of a PROTAC utilizing this linker technology is CP5V , which is composed of a Cdc20 ligand (a derivative of Apcin), a PEG5 linker, and a VHL-binding moiety derived from (S,R,S)-AHPC.[1] The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation : CP5V simultaneously binds to the substrate receptor of the Anaphase-Promoting Complex (APC/C), Cdc20, and the VHL E3 ligase. This forms a transient ternary complex (Cdc20-CP5V-VHL). The PEG5 linker provides the necessary length and flexibility to facilitate the optimal orientation of Cdc20 and VHL for the subsequent enzymatic reaction.[1][2]
-
Ubiquitination of the Target Protein : Once the ternary complex is formed, the VHL E3 ligase, which is part of the larger Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL^), catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the Cdc20 protein. This process is repeated to form a polyubiquitin (B1169507) chain on the target.
-
Proteasomal Degradation : The polyubiquitinated Cdc20 is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule, CP5V, is released and can engage in another cycle of degradation.[2] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
The specificity of this degradation is primarily driven by the ligand for the target protein and the recruitment of the E3 ligase. In the case of CP5V, it specifically induces the degradation of Cdc20 without affecting other core subunits of the anaphase-promoting complex, such as Cdc27.[3]
Quantitative Data
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to the target protein and E3 ligase, and its ability to induce degradation of the target protein in a cellular context. The following tables summarize the available quantitative data for the CP5V PROTAC.
| Parameter | Value | Method | Notes | Reference |
| DC50 | ~1.6 µM | Western Blot | Concentration of CP5V required to induce 50% degradation of Cdc20 in MCF7 and MDA-MB-231 cells after 10 hours of treatment. | [3][4] |
| Half-life of Cdc20 | ~4 hours | Western Blot | The half-life of Cdc20 protein in the presence of CP5V in both MCF-7 and MDA-MB-231 cells. | [3] |
| Parameter | Value | Method | Target | Notes | Reference |
| Binding Affinity (Kd) | 11.2 ± 3 µM | Surface Plasmon Resonance (SPR) | His-tagged Cdc20 | This value represents the binding affinity of CP5V to its target protein, Cdc20. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound-derived PROTACs, with a focus on the techniques used in the study of CP5V.
Western Blot for Protein Degradation
This protocol is used to determine the degradation of a target protein in response to PROTAC treatment.
-
Cell Culture and Treatment :
-
Seed cells (e.g., MCF-7 or MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the PROTAC (e.g., CP5V) or DMSO as a vehicle control for a specified time period (e.g., 10 hours).
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting :
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-Cdc20) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein in a reconstituted system.
-
Reaction Setup :
-
In a microcentrifuge tube on ice, combine the following components:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-Elongin B-Elongin C (VBC) complex
-
Recombinant target protein (e.g., Cdc20)
-
Ubiquitin
-
ATP
-
PROTAC (e.g., CP5V) or DMSO control
-
Ubiquitination buffer
-
-
-
Incubation :
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
-
Reaction Quenching :
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
-
Detection :
-
Analyze the reaction products by Western blotting using an antibody against the target protein.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated forms of the target protein indicates a positive result.
-
Immunoprecipitation for Ubiquitination Detection
This method is used to confirm the ubiquitination of the target protein in a cellular context.
-
Cell Treatment and Lysis :
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG-132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells as described in the Western blot protocol.
-
-
Immunoprecipitation :
-
Incubate the cell lysates with an antibody against the target protein (e.g., anti-Cdc20) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis :
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated target protein.
-
Conclusion
This compound serves as a versatile and effective platform for the construction of VHL-recruiting PROTACs. The case study of CP5V demonstrates the successful application of this linker-ligand conjugate in the targeted degradation of the oncoprotein Cdc20. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to design and evaluate novel PROTACs based on this scaffold, paving the way for the development of new therapeutics for a wide range of diseases.
References
The Cornerstone of Targeted Protein Degradation: An In-depth Technical Guide to the PEG5 Linker in (S,R,S)-AHPC-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, far from being a mere spacer, plays a critical role in the efficacy of the PROTAC. This technical guide provides a comprehensive examination of the polyethylene (B3416737) glycol (PEG) linker, specifically the five-unit PEG linker (PEG5), within the context of the widely used E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-PEG5-Boc.
(S,R,S)-AHPC is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] When conjugated to a PEG5 linker and protected with a tert-Butyloxycarbonyl (Boc) group, it becomes a versatile building block for the synthesis of a diverse range of PROTACs. The PEG5 linker imparts crucial physicochemical properties that can significantly influence the biological activity of the final PROTAC molecule.
Physicochemical Properties of this compound and Related Compounds
Understanding the fundamental properties of this compound is essential for its effective use in PROTAC synthesis. The following table summarizes key quantitative data for this compound and its common derivatives.
| Property | This compound | (S,R,S)-AHPC-PEG5-NH2 hydrochloride | (S,R,S)-AHPC-PEG5-COOH | (S,R,S)-AHPC-PEG5-azide |
| CAS Number | 2923734-82-9[2][3] | Not explicitly found | Unknown[4] | Not explicitly found |
| Molecular Formula | C40H62N4O11S[2] | C34H54ClN5O9S | C35H52N4O11S[4] | C34H51N7O9S[5] |
| Molecular Weight | 807.01 g/mol [2] | 744.34 g/mol | 736.88 g/mol [4] | 733.88 g/mol [5] |
| Appearance | Solid, Light yellow to yellow[2] | Crystals | Not specified | Liquid or Semi-Solid or Paste or Solid[5] |
| Purity | >95%[3] | ≥95% | Not specified | ≥98%[5] |
| Storage Conditions | -20°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month (stored under nitrogen).[2][6] | 2-8°C | Dry, dark, and at 0-4°C for short term or -20°C for long term.[4] | 2-8°C[5] |
The Critical Role of the PEG5 Linker in PROTAC Function
The PEG5 linker in this compound provides several key advantages in the design and function of PROTACs:
-
Enhanced Solubility: The hydrophilic nature of the PEG linker can improve the aqueous solubility of the often lipophilic PROTAC molecule, which is a crucial factor for cell permeability and overall bioavailability.[7]
-
Optimal Length and Flexibility: The five ethylene (B1197577) glycol units provide a specific length and conformational flexibility that can be critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker's length directly influences the degradation efficiency of the target protein.
-
Reduced Non-specific Binding: The "stealth" properties of PEG can reduce non-specific binding of the PROTAC to other proteins and cellular components, potentially minimizing off-target effects.
-
Synthetic Tractability: The Boc-protected terminus of the linker allows for a straightforward and controlled synthetic strategy, enabling the covalent attachment of a target protein ligand after deprotection.
Visualizing the PROTAC Mechanism and Synthesis
To better understand the processes involved in PROTAC-mediated protein degradation and its synthesis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in PROTAC synthesis and evaluation.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, which is then ready for coupling to a target protein ligand.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Nitrogen or argon source
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting crude (S,R,S)-AHPC-PEG5-NH2 as a TFA salt can often be used directly in the subsequent coupling step without further purification.
Protocol 2: Amide Coupling of (S,R,S)-AHPC-PEG5-NH2 with a Target Protein Ligand
This protocol outlines the formation of an amide bond between the deprotected linker and a carboxylic acid-functionalized target protein ligand.
Materials:
-
Crude (S,R,S)-AHPC-PEG5-NH2 (TFA salt, from Protocol 1)
-
Target protein ligand with a carboxylic acid group (1 equivalent)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3-4 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon source
-
HPLC for purification
Procedure:
-
Dissolve the target protein ligand (1 equivalent) and the crude (S,R,S)-AHPC-PEG5-NH2 (TFA salt, ~1.1 equivalents) in anhydrous DMF in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add HATU (1.2 equivalents) to the solution.
-
Slowly add DIPEA (3-4 equivalents) to the reaction mixture. The amount of base should be sufficient to neutralize the TFA salt and facilitate the coupling reaction.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Purify the crude PROTAC by preparative reverse-phase HPLC to obtain the final product.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 3: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol provides a method to assess the efficacy of the synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer with inhibitors.[8] Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[8]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a primary antibody for a loading control.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. This data can be used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of the PROTAC.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. This compound – 美仑生物 [meilunbio.com]
- 4. medkoo.com [medkoo.com]
- 5. (S,R,S)-AHPC-PEG5-azide ≥98% [sigmaaldrich.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. 2bscientific.com [2bscientific.com]
- 8. bio-rad.com [bio-rad.com]
A Technical Guide to the Discovery and Development of AHPC-based PROTACs
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules utilize the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2] A critical component of a PROTAC is the ligand that recruits an E3 ubiquitin ligase. Among the most successfully utilized E3 ligases is the von Hippel-Lindau (VHL) protein.[3] This guide focuses on PROTACs that employ the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a high-affinity ligand for VHL, detailing their mechanism, development workflow, and the key experimental protocols involved.[1]
Mechanism of Action: The PROTAC Catalytic Cycle
AHPC-based PROTACs function by inducing proximity between the target protein and the VHL E3 ligase. The PROTAC molecule acts as a molecular bridge, forming a ternary complex composed of the target protein, the PROTAC, and the VHL E3 ligase complex.[2] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5] The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[6]
The Development Workflow
The development of a novel AHPC-based PROTAC is a multi-stage process that integrates chemical synthesis with rigorous biological evaluation.[1] It begins with the rational design of the molecule, followed by synthesis and a series of in vitro and in vivo assays to determine efficacy and safety.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[1] The following table summarizes quantitative data for selected VHL-recruiting PROTACs, illustrating the impact of different warheads and linkers on degradation potency.
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC₅₀ | Dₘₐₓ | Cell Line | Citation |
| AHPC(Me)-C6-NH₂ | FBXO22 | AHPC | 77 nM | 99% | MOLT-4 | [7] |
| GMB-475 | BCR-ABL1 | AHPC | 1.11 µM (IC₅₀) | Not Reported | Ba/F3 | [3][8] |
| MZ1 | BRD4 | AHPC-like | ~25 nM | >90% | HeLa | [6] |
Note: Data for MZ1 is representative of a well-characterized VHL-based PROTAC with a similar scaffold.[6] IC₅₀ for GMB-475 represents the concentration for degradation induction.
Key Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are representative protocols for key stages in the development workflow.
4.1. Synthesis of an AHPC-Linker Conjugate
This protocol outlines a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead.[1]
-
Materials:
-
(S,R,S)-AHPC hydrochloride
-
PEG linker with a terminal amine and a Boc-protected carboxylic acid
-
Coupling agents: HATU, HOBt
-
Base: DIPEA
-
Solvents: DMF, DCM
-
Deprotection agent: Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Coupling of AHPC to PEG Linker: Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.[1]
-
Add HATU, HOBt, and DIPEA to the solution.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by LC-MS.[1]
-
Upon completion, quench the reaction and purify the product using flash column chromatography.[1]
-
Deprotection of Carboxylic Acid: Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.[1]
-
Stir the reaction at room temperature for 1-2 hours.[1]
-
Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.[1]
-
Confirm product identity and purity via NMR and LC-MS.[1]
-
4.2. Western Blotting for Protein Degradation Analysis
This is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.[1]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Cell Lysis: Treat cells with varying concentrations of the PROTAC for a specified time. Lyse the cells and collect the supernatant.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with the primary antibody against the target protein and a loading control overnight at 4°C.[1]
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: Wash the membrane again and add the chemiluminescent substrate. Acquire the signal using an imaging system.[1]
-
Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[1]
-
4.3. In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein in a reconstituted system.[6][9]
-
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and VHL E3 ligase complex
-
Ubiquitin, ATP
-
Purified target protein
-
PROTAC of interest
-
Reaction buffer
-
-
Procedure:
-
Combine E1, E2, ubiquitin, ATP, and the VHL E3 ligase complex in a reaction buffer.[6]
-
Add the purified target protein and the PROTAC at various concentrations.[6]
-
Incubate the reaction mixture at 37°C for 1-2 hours.[6]
-
Stop the reaction and analyze the samples by Western blot using an antibody specific for the target protein to detect higher molecular weight bands corresponding to the polyubiquitinated protein.[6]
-
Modulating Cellular Signaling Pathways
By degrading key proteins, AHPC-based PROTACs can profoundly impact cellular signaling pathways implicated in diseases like cancer.[5][10] For example, degrading an oncogenic kinase can inhibit downstream pro-survival signals and induce apoptosis.
Conclusion and Future Perspectives
AHPC-based PROTACs are a powerful and versatile tool in targeted protein degradation. The linker connecting the AHPC scaffold to the warhead is a critical determinant of PROTAC efficacy, influencing everything from cell permeability to the stability of the ternary complex.[1] Future research will likely focus on developing novel linker chemistries for improved physicochemical properties and more precise control over ternary complex geometry.[1] Furthermore, the integration of computational modeling and high-throughput synthesis platforms is expected to accelerate the rational design and discovery of next-generation PROTACs.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerating PROTACs Discovery Through a Direct-to-Biology Platform Enabled by Modular Photoclick Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of (S,R,S)-AHPC-PEG5-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-PEG5-Boc is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule serves as a versatile E3 ligase ligand-linker conjugate, incorporating the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a five-unit polyethylene (B3416737) glycol (PEG) linker terminating in a tert-butyloxycarbonyl (Boc) protected amine. The modular nature of this compound allows for its conjugation to a target protein ligand, facilitating the creation of a heterobifunctional PROTAC designed to induce the degradation of a specific protein of interest.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and illustrates its mechanism of action within the broader context of PROTAC-mediated protein degradation.
Core Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C40H62N4O11S | [1] |
| Molecular Weight | 807.01 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCOCCOCCOCCOCCOCCO--INVALID-LINK--C(=O)N1--INVALID-LINK--O">C@@HC(=O)NCC2=CC=C(C=C2)C3=CSC=N3 | [1] |
| Appearance | Solid, Light yellow to yellow | [1] |
| Purity | Typically >95% | [1][2] |
| Solubility | Data not available | |
| LogP (Octanol/Water) | Data not available | |
| Stability | Data not available | |
| Storage Conditions | Store at -20°C under a nitrogen atmosphere. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |
Experimental Protocols
The following section details standardized experimental methodologies for the determination of key physicochemical properties of this compound.
Determination of Aqueous Solubility (Kinetic and Thermodynamic)
The aqueous solubility of a compound is a critical determinant of its biological activity and formulation feasibility. Both kinetic and thermodynamic solubility assays provide valuable, complementary information.
a) Kinetic Solubility Assessment by Nephelometry
This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when introduced into an aqueous buffer.
-
Materials: this compound, Dimethyl sulfoxide (B87167) (DMSO), Phosphate-buffered saline (PBS) pH 7.4, Nephelometer, 96-well plates.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer, which detects scattered light from precipitated particles.
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a blank control.
-
b) Thermodynamic Solubility Assessment by Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent system and is considered the gold standard.
-
Materials: this compound, PBS (pH 7.4), n-octanol (pre-saturated with PBS), Shaker, Centrifuge, High-Performance Liquid Chromatography (HPLC) system.
-
Protocol:
-
Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Determine the concentration of this compound in the supernatant using a validated HPLC method with a standard curve.
-
The measured concentration represents the thermodynamic solubility.
-
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) between n-octanol and water is a widely used measure of a molecule's lipophilicity, which influences its permeability, solubility, and metabolic stability.
Shake-Flask Method for LogP Determination
-
Materials: this compound, n-octanol (pre-saturated with PBS), PBS (pH 7.4, pre-saturated with n-octanol), Centrifuge, HPLC system.
-
Protocol:
-
Prepare a stock solution of this compound in either PBS or n-octanol.
-
Add a known volume of the stock solution to a vial containing known volumes of both n-octanol and PBS.
-
Seal the vial and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Centrifuge the vial to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Carefully sample an aliquot from both the n-octanol and the PBS layers.
-
Determine the concentration of the compound in each phase using HPLC.
-
Calculate the LogP using the formula: LogP = log10 ( [Concentration in octanol] / [Concentration in aqueous phase] ).
-
Assessment of Metabolic Stability
The stability of a PROTAC linker in the presence of metabolic enzymes is crucial for its in vivo efficacy. An in vitro assay using human liver microsomes (HLM) is a standard method to assess metabolic liability.
Metabolic Stability in Human Liver Microsomes (HLM)
-
Materials: this compound, Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate (B84403) buffer (pH 7.4), Acetonitrile (B52724) with an internal standard, LC-MS/MS system.
-
Protocol:
-
Prepare a working solution of this compound in a buffer with a low percentage of organic solvent.
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound working solution.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold solution of acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound, this compound.
-
Plot the natural logarithm of the percentage of remaining compound against time to determine the degradation rate constant and calculate the in vitro half-life (t1/2).
-
Visualization of Mechanism and Workflow
The following diagrams illustrate the general mechanism of action for a PROTAC incorporating a linker like this compound and a typical experimental workflow for its characterization.
Caption: PROTAC Mechanism of Action.
Caption: Physicochemical Characterization Workflow.
References
Methodological & Application
Synthesis Protocol for (S,R,S)-AHPC-PEG5-Boc PROTAC Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (S,R,S)-AHPC-PEG5-Boc, a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). This intermediate incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a five-unit polyethylene (B3416737) glycol (PEG) linker with a terminal Boc-protected amine. This molecule serves as a versatile building block for the subsequent attachment of a target protein ligand to generate a complete PROTAC degrader.
Introduction
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. They consist of a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest, and a linker connecting the two. The (S,R,S)-AHPC moiety is a high-affinity ligand for the VHL E3 ligase, one of the most utilized E3 ligases in PROTAC design.[1][2][3] The PEG5 linker enhances solubility and provides the necessary length and flexibility for the formation of a productive ternary complex between the VHL E3 ligase, the PROTAC, and the target protein. The terminal Boc-protected amine allows for the straightforward deprotection and subsequent coupling to a warhead targeting the protein of interest.
Synthesis Overview
The synthesis of this compound is achieved through the amide coupling of (S,R,S)-AHPC hydrochloride with a commercially available Boc-protected PEG5 linker bearing a terminal carboxylic acid. This reaction is typically facilitated by standard peptide coupling reagents.
Quantitative Data Summary
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| (S,R,S)-AHPC hydrochloride | 498.07 | 1.0 | 100 mg |
| Boc-NH-PEG5-COOH | 409.47 | 1.1 | 90.5 mg |
| HATU | 380.23 | 1.2 | 91.6 mg |
| DIPEA | 129.24 | 3.0 | 78 µL |
| Anhydrous DMF | - | - | 2 mL |
| Product: this compound | 852.08 | - | Theoretical Yield: 171 mg |
Experimental Protocol
Materials:
-
(S,R,S)-AHPC hydrochloride
-
Boc-NH-PEG5-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)
-
Reverse-phase HPLC purification system
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S,R,S)-AHPC hydrochloride (100 mg, 1.0 eq).
-
Reagent Addition: Add Boc-NH-PEG5-COOH (90.5 mg, 1.1 eq) to the flask.
-
Dissolution: Dissolve the mixture in anhydrous DMF (2 mL).
-
Coupling Agent and Base: To the stirred solution, add HATU (91.6 mg, 1.2 eq) followed by the dropwise addition of DIPEA (78 µL, 3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or preparative reverse-phase HPLC to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Visualizations
Signaling Pathway
Caption: Mechanism of action of a VHL-based PROTAC.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Conjugation of a Protein of Interest to (S,R,S)-AHPC-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of a protein of interest (POI) to (S,R,S)-AHPC-PEG5-Boc. This molecule is a von Hippel-Lindau (VHL) E3 ligase ligand connected to a PEG5 linker with a Boc-protected amine terminus.[1] The conjugation of this ligand to a POI is a critical step in the generation of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This protocol outlines a two-stage process involving the deprotection of the Boc group followed by a covalent conjugation to the POI.
Principle of the Method
The conjugation strategy involves two key steps:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the this compound is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a primary amine.[2] This primary amine serves as a reactive handle for the subsequent conjugation step.
-
Heterobifunctional Crosslinking: A heterobifunctional crosslinker, such as Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), is employed to link the deprotected (S,R,S)-AHPC-PEG5-amine to the POI. This process occurs in two sequential steps to minimize self-conjugation:
-
Activation of the Linker: The N-hydroxysuccinimide (NHS) ester end of the crosslinker reacts with the newly exposed primary amine on the (S,R,S)-AHPC-PEG5, forming a stable amide bond.[3][4][5] This reaction is typically performed in a non-amine-containing buffer at a pH of 7.2-8.5.[3][5]
-
Conjugation to the Protein of Interest: The maleimide (B117702) end of the crosslinker specifically reacts with a free sulfhydryl group (thiol) on a cysteine residue of the POI, forming a stable thioether bond.[6] This reaction is most efficient at a pH of 6.5-7.5.[7]
-
Materials and Reagents
-
This compound
-
Protein of Interest (POI) with an accessible cysteine residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sulfo-SMCC (or other suitable NHS-ester/maleimide crosslinker)
-
Dimethylsulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.5
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Coomassie Brilliant Blue or other suitable protein stain
-
SDS-PAGE gels and running buffer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Experimental Protocols
Boc Deprotection of this compound
-
Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 10 mg/mL.
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method like LC-MS.
-
Remove the solvent and excess TFA in vacuo.
-
Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA.
-
The resulting deprotected (S,R,S)-AHPC-PEG5-amine should be stored under inert gas and used immediately in the next step.
Activation of Deprotected Linker with Sulfo-SMCC
-
Immediately before use, dissolve the deprotected (S,R,S)-AHPC-PEG5-amine in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve Sulfo-SMCC in anhydrous DMSO to a concentration of 100 mM.
-
In a microcentrifuge tube, combine the deprotected linker and Sulfo-SMCC in a 1:10 molar ratio (linker:crosslinker) in a non-amine-containing buffer such as PBS at pH 7.2. The final concentration of the linker should be approximately 1 mM.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
The resulting product is the maleimide-activated (S,R,S)-AHPC-PEG5 linker.
Preparation of the Protein of Interest
-
If the POI has existing disulfide bonds that need to be reduced to expose free sulfhydryl groups, treat the protein with a 10-20 fold molar excess of TCEP in PBS (pH 7.2) for 1 hour at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with a conjugation buffer such as MES buffer (pH 6.5).
Conjugation of Activated Linker to the Protein of Interest
-
Adjust the concentration of the prepared POI to 1-5 mg/mL in MES buffer (pH 6.5).
-
Add the maleimide-activated (S,R,S)-AHPC-PEG5 linker to the POI solution. A 10-20 fold molar excess of the activated linker over the protein is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.[8]
Purification of the Protein-Ligand Conjugate
-
Purify the protein-(S,R,S)-AHPC-PEG5 conjugate from excess unreacted linker and other small molecules using a desalting column or dialysis.[9]
-
For higher purity, affinity chromatography can be employed if a suitable tag is present on the POI.[][11]
-
The purified conjugate can be stored at -20°C or -80°C.
Characterization of the Conjugate
SDS-PAGE Analysis
-
Prepare samples of the unconjugated POI and the purified conjugate for SDS-PAGE.
-
Run the samples on an appropriate percentage polyacrylamide gel.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
A successful conjugation will result in a band shift, with the conjugate migrating at a higher molecular weight than the unconjugated POI.[2][12] The intensity of the new band can provide a qualitative estimate of conjugation efficiency.
Mass Spectrometry Analysis
-
Determine the precise mass of the unconjugated POI and the purified conjugate using a mass spectrometer.
-
The mass difference between the conjugate and the POI will confirm the successful attachment of the (S,R,S)-AHPC-PEG5 linker.
-
The degree of conjugation (number of linker molecules per protein) can be determined from the mass spectrum.[13][14] For more detailed analysis of conjugation sites, peptide mapping followed by LC-MS/MS can be performed.[15][16]
Data Presentation
| Sample | Theoretical Molecular Weight (Da) | Observed Molecular Weight (Da) by MS | Apparent Molecular Weight (kDa) by SDS-PAGE | Degree of Conjugation (Linker:Protein) |
| Unconjugated POI | N/A | |||
| Conjugated POI |
Visualizations
Caption: Experimental workflow for the conjugation of a protein of interest to this compound.
Caption: The role of the conjugate in the PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Chemistry of Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 11. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.jp]
- 12. aboligo.com [aboligo.com]
- 13. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
Application Notes: Experimental Workflow for (S,R,S)-AHPC-PEG5-Boc Based PROTACs
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly used E3 ligases in PROTAC design.[4][5] The provided precursor, (S,R,S)-AHPC-PEG5-Boc, incorporates this VHL ligand, a 5-unit polyethylene (B3416737) glycol (PEG) linker to enhance solubility and optimize ternary complex formation, and a Boc-protected carboxylic acid for convenient final-step coupling to a POI ligand.[4][6]
These application notes provide a comprehensive experimental workflow for the synthesis, in vitro characterization, and cellular and in vivo evaluation of PROTACs derived from the this compound precursor.
Section 1: PROTAC Synthesis from this compound Precursor
The final step in generating the active PROTAC molecule involves deprotecting the Boc-protected carboxylic acid on the PEG linker and subsequently coupling it with an amine-functionalized ligand for the Protein of Interest (POI).
Protocol 1.1: Boc Deprotection and Amide Coupling [4]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
POI ligand with a free amine group
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction monitoring: LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Purification: Reverse-phase preparative HPLC (High-Performance Liquid Chromatography)
Methodology:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure to yield the (S,R,S)-AHPC-PEG5-COOH intermediate.[4]
-
-
Amide Coupling:
-
Dissolve the (S,R,S)-AHPC-PEG5-COOH intermediate (1.0 eq) and the POI-ligand-amine (1.0-1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by LC-MS.[7]
-
-
Purification and Characterization:
-
Upon completion, quench the reaction with water.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Confirm the identity, purity, and structure of the final PROTAC molecule using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.[7]
-
Section 2: In Vitro Biochemical & Biophysical Characterization
Before proceeding to cell-based assays, it is crucial to confirm that the synthesized PROTAC can engage its intended targets and facilitate the formation of a productive ternary complex.
Protocol 2.1: Binary Binding Affinity (Fluorescence Polarization)
This assay measures the binding affinity of the PROTAC to its individual targets, the POI and the VHL E3 ligase complex.[5]
Methodology:
-
A fluorescently labeled tracer that binds to the protein of interest (either POI or VHL complex) is used.
-
In a competitive format, the PROTAC is titrated into a solution containing the protein and its corresponding fluorescent tracer.
-
The displacement of the tracer by the PROTAC leads to a decrease in the fluorescence polarization signal.
-
The binding affinity (Kd or IC50) is determined by plotting the change in polarization against the PROTAC concentration.[5]
Protocol 2.2: In Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC can induce POI ubiquitination in a reconstituted system.[8][9]
Materials:
-
Purified recombinant POI
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and VHL E3 ligase complex (VCB: VHL, Elongin C, Elongin B)
-
Biotinylated-Ubiquitin
-
ATP
-
Synthesized PROTAC and vehicle control (DMSO)
-
Reaction Buffer
-
Western blot reagents
Methodology:
-
Set up the ubiquitination reaction by combining E1, E2, VHL complex, POI, biotinylated-ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations (or a vehicle control).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Detect polyubiquitination of the POI by blotting with streptavidin-HRP (to detect biotin-ubiquitin) or an anti-POI antibody (to observe a high molecular weight smear/ladder).
Section 3: Cell-Based Evaluation
Cellular assays are essential to confirm that the PROTAC is cell-permeable and effectively induces degradation of the target POI via the intended mechanism.
Protocol 3.1: Target Protein Degradation by Western Blot [2][10]
This is the primary assay to quantify PROTAC efficacy by measuring the reduction in POI levels.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in a logarithmic growth phase (70-80% confluency) at the time of harvest. Allow cells to adhere overnight.[10]
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[2][10]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[2]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[10]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[10]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x or 6x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2]
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, α-tubulin).[10]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Detect the signal using an ECL (Enhanced Chemiluminescence) substrate and an imaging system.[10]
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control. Plot the percent degradation against PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2]
-
Protocol 3.2: Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex [13]
This protocol verifies the formation of the POI-PROTAC-VHL ternary complex within the cell.
Methodology:
-
Cell Treatment:
-
Lysis and Immunoprecipitation:
-
Lyse cells using a non-denaturing lysis buffer.[13]
-
Quantify and normalize protein concentrations.
-
Pre-clear the lysate with Protein A/G beads for 1 hour.[13]
-
Incubate the pre-cleared lysate with an anti-VHL antibody (or an isotype control IgG) overnight at 4°C to pull down the VHL complex.[13]
-
Add Protein A/G agarose (B213101) beads for 2-4 hours to capture the antibody-protein complexes.[13]
-
-
Washing and Elution:
-
Pellet the beads and wash them three to five times with ice-cold wash buffer to remove non-specific binders.[13]
-
Elute the bound proteins by adding Laemmli sample buffer and boiling.
-
-
Western Blot Analysis:
-
Run the eluates on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with an anti-POI antibody. A band for the POI in the VHL-immunoprecipitated sample from PROTAC-treated cells (but not in the control lanes) confirms the formation of the ternary complex.
-
Section 4: In Vivo Evaluation
Animal studies are performed to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the PROTAC, establishing a link between drug exposure and target degradation in a whole organism.[14][15]
Protocol 4.1: Mouse Xenograft PK/PD Study
Methodology:
-
Study Setup:
-
Implant human tumor cells (expressing the POI) subcutaneously into immunocompromised mice.
-
Once tumors reach a specified size, randomize mice into treatment groups (e.g., vehicle control, different dose levels of PROTAC).
-
-
Dosing and Sample Collection:
-
Pharmacokinetic (PK) Analysis:
-
Extract the PROTAC from plasma and tissue homogenates.
-
Quantify the concentration of the PROTAC at each time point using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
-
-
Pharmacodynamic (PD) Analysis:
-
Prepare protein lysates from the harvested tumor tissues.
-
Measure the levels of the POI in each sample using Western blot or ELISA.
-
Calculate the percentage of target degradation at each time point and dose level relative to the vehicle-treated group.
-
-
Data Correlation:
-
Correlate the PK data (drug concentration) with the PD data (target degradation) to understand the exposure-response relationship, which is critical for predicting effective human doses.[15]
-
Section 5: Data Presentation
Quantitative data from the experimental workflow should be summarized in clear, concise tables for comparison and analysis.
Table 1: Summary of In Vitro Biochemical Data
| PROTAC ID | POI Binding Kd (nM) | VHL Binding Kd (nM) | Ternary Complex Formation (TR-FRET EC50, nM) |
|---|---|---|---|
| PROTAC-01 | 50 | 150 | 85 |
| PROTAC-02 | 120 | 145 | 250 |
| Control | >10,000 | 155 | >10,000 |
Table 2: Summary of Cellular Degradation Data (24h Treatment)
| PROTAC ID | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|
| PROTAC-01 | 25 | 95 | MCF-7 |
| PROTAC-02 | 350 | 80 | MCF-7 |
| Control | >10,000 | <10 | MCF-7 |
Table 3: Summary of In Vivo Pharmacodynamic Data (Tumor Tissue, 24h post-dose)
| Treatment Group | Dose (mg/kg) | Mean POI Degradation (%) | Standard Deviation (%) |
|---|---|---|---|
| Vehicle | 0 | 0 | 8 |
| PROTAC-01 | 10 | 55 | 12 |
| PROTAC-01 | 30 | 88 | 9 |
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using (S,R,S)-AHPC-PEG5-Moiety Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly recruited E3 ligase in PROTAC design. The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as a 5-unit PEG chain (PEG5), can enhance the solubility and pharmacokinetic properties of the PROTAC molecule. The "(S,R,S)-AHPC-PEG5-Boc" chemical entity is a key building block for the synthesis of such VHL-recruiting PROTACs, where the Boc group serves as a protecting group for further chemical elaboration.
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the efficacy of PROTACs synthesized using the (S,R,S)-AHPC-PEG5 linker. As a specific example, we will refer to CP5V, a PROTAC that targets the cell-division cycle protein 20 (Cdc20) for degradation and is constructed using an (S,R,S)-AHPC-PEG5 linker.[1][2]
PROTAC Mechanism of Action: The CP5V Example
CP5V is a PROTAC that specifically targets Cdc20 for degradation by recruiting the VHL E3 ligase.[1][2][3] By binding to both Cdc20 and VHL, CP5V facilitates the formation of a ternary complex, leading to the ubiquitination of Cdc20 and its subsequent degradation by the proteasome.[2] This targeted degradation of Cdc20 induces mitotic inhibition and can suppress cancer cell proliferation.[1][2]
Quantitative Data Summary
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to achieve 50% of the maximum degradation, and the maximum degradation (Dmax).
Table 1: Degradation Efficacy of CP5V in Breast Cancer Cell Lines [1][4]
| Cell Line | Target Protein | DC50 (µM) | Treatment Time (hours) | Assay Method |
| MCF7 | Cdc20 | ~1.6 | 10 | Western Blot |
| MDA-MB-231 | Cdc20 | ~1.6 | 10 | Western Blot |
Experimental Protocols
A general workflow for evaluating a novel PROTAC involves synthesis, confirmation of target engagement, and assessment of protein degradation in a cellular context.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes the use of Western blotting to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell culture medium and supplements
-
PROTAC of interest (e.g., CP5V) dissolved in DMSO
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) (for mechanism of action studies)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibody against the target protein (e.g., anti-Cdc20)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF7, MDA-MB-231) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM for CP5V) for a specified duration (e.g., 10 hours).[2][4] For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 6, 8, 10, 12, 24 hours).[2][4] Include a vehicle-only (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
-
Protocol 2: HiBiT/NanoBRET-Based Assay for Protein Degradation
These assays offer a more high-throughput and quantitative alternative to Western blotting for measuring protein degradation in live cells. The HiBiT system relies on the complementation of a small 11-amino-acid tag (HiBiT) with a larger subunit (LgBiT) to generate a luminescent signal. NanoBRET is a proximity-based assay that measures the energy transfer between a NanoLuc luciferase donor and a fluorescent acceptor.
General Workflow (HiBiT Assay):
-
Cell Line Generation:
-
Generate a stable cell line endogenously expressing the target protein tagged with the HiBiT peptide using CRISPR/Cas9 gene editing. This ensures physiological expression levels of the target protein.
-
-
Assay Procedure:
-
Seed the HiBiT-tagged cells in a 96- or 384-well white assay plate.
-
Treat the cells with a serial dilution of the PROTAC.
-
Incubate for the desired time period.
-
Add a lytic detection reagent containing the LgBiT protein and luciferase substrate.
-
Measure luminescence using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.
-
General Workflow (NanoBRET™ Ternary Complex Formation Assay):
-
Cell Preparation:
-
Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL) fused to a HaloTag® in cells.
-
Label the HaloTag®-E3 ligase with a fluorescent ligand.
-
-
Assay Procedure:
-
Treat the cells with the PROTAC.
-
The formation of the ternary complex brings the NanoLuc® donor and the fluorescent acceptor into close proximity, resulting in a BRET signal.
-
Measure the BRET signal using a plate reader equipped with appropriate filters. The BRET ratio is indicative of ternary complex formation.
-
Mechanism of Action Validation Assays
To confirm that the observed protein degradation is occurring through the intended PROTAC mechanism, the following control experiments are recommended:
-
Proteasome Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., 5 µM MG132) should rescue the degradation of the target protein, confirming the involvement of the proteasome.[2]
-
E3 Ligase Competition: Pre-treatment of cells with an excess of the free E3 ligase ligand (e.g., a VHL ligand) should compete with the PROTAC for binding to the E3 ligase and prevent target protein degradation.
-
Negative Control PROTAC: Synthesize a control PROTAC with an inactive E3 ligase ligand (e.g., a diastereomer of the VHL ligand). This control molecule should not be able to recruit the E3 ligase and therefore should not induce target protein degradation.[2]
By following these detailed protocols and application notes, researchers can effectively evaluate the cell-based activity of PROTACs containing the (S,R,S)-AHPC-PEG5 moiety and gain valuable insights into their mechanism of action.
References
Quantitative Proteomics Analysis of (S,R,S)-AHPC-PEG5-Boc PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The (S,R,S)-AHPC-PEG5-Boc linker is a key component in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, a widely utilized ligase in PROTAC design.[5][6][7]
Quantitative mass spectrometry-based proteomics has emerged as an indispensable tool for the development and characterization of PROTACs.[8][9] It allows for the precise, global, and unbiased measurement of changes in protein abundance across the entire proteome following PROTAC treatment.[1] This enables the assessment of on-target efficacy, selectivity, and potential off-target effects, which are critical for advancing PROTACs through the drug discovery pipeline.[10][11]
This document provides detailed application notes and protocols for the quantitative proteomic analysis of PROTACs constructed with the this compound linker.
Mechanism of Action
PROTACs synthesized using the this compound linker operate by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase.[4][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7][12] The PROTAC molecule is subsequently released to induce the degradation of another target protein, acting in a catalytic manner.[2][7]
PROTAC-mediated protein degradation pathway.
Quantitative Proteomics Workflow
A typical quantitative proteomics workflow to assess the effects of an this compound PROTAC involves several key steps, from sample preparation to data analysis.[1][4][8]
Quantitative proteomics experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments in the quantitative proteomic analysis of this compound PROTACs.
Cell Culture and PROTAC Treatment
-
Culture human cell lines (e.g., HeLa, HEK293T, or a disease-relevant cell line) in appropriate media and conditions until they reach 70-80% confluency.[1]
-
Treat the cells with the this compound PROTAC at various concentrations (e.g., a dose-response from 1 nM to 10 µM) and for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle-treated control (e.g., DMSO) for each time point and concentration.[4]
-
Harvest the cells by scraping or trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).[1][4]
Protein Extraction and Digestion
-
Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][4]
-
Quantify the protein concentration in each lysate using a BCA assay.[12]
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.[1]
-
Digest the proteins into peptides overnight using trypsin.[1]
Peptide Labeling (TMT-based Quantification)
-
Label the peptides from each condition with a specific Tandem Mass Tag (TMT) reagent according to the manufacturer's protocol. This allows for multiplexing of up to 18 samples.[1]
-
Combine the TMT-labeled peptide samples.
-
Perform a high-pH reversed-phase fractionation to reduce sample complexity.
LC-MS/MS Analysis
-
Analyze the peptide fractions using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled with a nano-liquid chromatography system.[8]
-
Acquire data in a data-dependent acquisition (DDA) mode.
Data Analysis
-
Search the raw mass spectrometry data against a human protein database (e.g., UniProt) using a search engine like SEQUEST or MaxQuant.[13]
-
Identify and quantify proteins based on the reporter ion intensities for TMT-labeled experiments or precursor ion intensities for label-free quantification.[8]
-
Normalize the data to account for variations in sample loading.
-
Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the vehicle control.
-
Calculate the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) for the target protein.[5][12]
Data Presentation
Quantitative proteomics data should be summarized in clearly structured tables to facilitate comparison of on-target and off-target effects.
Table 1: On-Target Degradation of POI-1 by this compound-POI-1-Ligand PROTAC
| Treatment Time (hours) | Concentration (nM) | % Degradation of POI-1 (Mean ± SD) |
| 8 | 1 | 15.2 ± 3.1 |
| 8 | 10 | 45.8 ± 5.6 |
| 8 | 100 | 85.1 ± 4.2 |
| 8 | 1000 | 92.5 ± 2.9 |
| 24 | 1 | 25.7 ± 4.5 |
| 24 | 10 | 68.3 ± 6.1 |
| 24 | 100 | 95.4 ± 1.8 |
| 24 | 1000 | 96.2 ± 1.5 |
Note: The data presented above is representative and for illustrative purposes only.
Table 2: Off-Target Analysis of this compound-POI-1-Ligand PROTAC (24-hour treatment at 100 nM)
| Protein | Fold Change vs. Control | p-value | Biological Function |
| POI-1 | -21.74 | <0.0001 | Target Protein |
| Protein X | -1.15 | 0.045 | Potential Off-Target |
| Protein Y | 1.08 | 0.038 | Upregulated Protein |
| Protein Z | -1.05 | 0.041 | Potential Off-Target |
Note: The data presented above is representative and for illustrative purposes only.
Orthogonal Validation
While quantitative proteomics provides a global view of protein changes, it is essential to validate the findings using orthogonal methods.[1]
-
Western Blotting: A widely used technique to confirm the degradation of the target protein and assess key parameters like DC50 and Dmax.[12]
-
HiBiT Assay: A sensitive and quantitative live-cell assay to monitor protein levels in real-time.[1]
Conclusion
Quantitative proteomics is a powerful and essential tool for the comprehensive evaluation of PROTACs, including those utilizing the this compound linker. The detailed protocols and application notes provided here offer a framework for researchers to assess the efficacy, selectivity, and mechanism of action of their PROTACs, thereby accelerating the development of this promising therapeutic modality. Rigorous data analysis and orthogonal validation are crucial for generating high-confidence results.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sapient.bio [sapient.bio]
- 11. Protein Degrader [proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Ternary Complex Formation with (S,R,S)-AHPC-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. A key step in the mechanism of action of a PROTAC is the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The stability and cooperativity of this ternary complex are critical determinants of the PROTAC's efficacy and selectivity.
(S,R,S)-AHPC-PEG5-Boc is a versatile building block used in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It comprises the (S,R,S)-AHPC moiety, a high-affinity VHL ligand, connected to a 5-unit polyethylene (B3416737) glycol (PEG) linker with a Boc-protected amine terminus. This application note provides a comprehensive guide to the methodologies used to measure and characterize the formation of the ternary complex mediated by PROTACs synthesized from this building block.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The process can be summarized in the following steps:
-
Binary Complex Formation: The PROTAC binds to both the target protein (Protein of Interest, POI) and the E3 ligase (in this case, VHL) in separate binary interactions.
-
Ternary Complex Formation: The PROTAC bridges the POI and the E3 ligase to form a POI-PROTAC-E3 ligase ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC and the E3 ligase are released and can engage in further rounds of degradation.
Synthesis of a PROTAC from this compound
This compound serves as a precursor for the synthesis of a complete PROTAC molecule. The Boc protecting group is first removed to expose a reactive amine, which is then coupled to a ligand for the protein of interest (POI) that has a suitable reactive carboxylic acid.
Experimental Workflow for PROTAC Synthesis
Protocol: Synthesis of (S,R,S)-AHPC-PEG5-Target Ligand PROTAC
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target protein ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Solvents for purification (e.g., acetonitrile, water with 0.1% TFA for HPLC)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the removal of the Boc group.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude (S,R,S)-AHPC-PEG5-NH2 as a TFA salt.
-
-
Amide Coupling:
-
In a dry reaction flask under an inert atmosphere, dissolve the POI ligand-carboxylic acid (1 equivalent), HATU (1.1 equivalents), and DIPEA (3-4 equivalents) in anhydrous DMF.
-
Stir the mixture for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the crude (S,R,S)-AHPC-PEG5-NH2 (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Once the reaction is complete, quench with a small amount of water.
-
Purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Measuring Ternary Complex Formation: Biophysical Assays
Several biophysical techniques can be employed to quantitatively measure the formation and stability of the POI-PROTAC-VHL ternary complex.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[1][2]
Materials:
-
Recombinant VHL complex (e.g., VCB: VHL-ElonginC-ElonginB) with an affinity tag (e.g., His-tag or Biotin).
-
Recombinant target protein (POI).
-
Synthesized PROTAC.
-
SPR instrument (e.g., Biacore).
-
SPR sensor chip (e.g., CM5, NTA, or Streptavidin-coated).
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, with 1-2% DMSO).
Procedure:
-
Ligand Immobilization:
-
Immobilize the VHL complex onto the sensor chip surface according to the manufacturer's instructions for the chosen chip type and tag.
-
-
Binary Binding Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized VHL surface at a constant flow rate.
-
Monitor the binding response in real-time.
-
Regenerate the surface between injections if necessary.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary binding affinity (KDbinary).[1]
-
-
Ternary Binding Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer containing a near-saturating concentration of the POI.[3]
-
Inject the PROTAC-POI mixtures over the immobilized VHL surface.
-
Monitor the binding response.
-
Fit the data to determine the ternary complex binding affinity (KDternary).
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the following equation: α = KDbinary / KDternary
-
An α value greater than 1 indicates positive cooperativity, meaning the binding of the POI to the PROTAC enhances the affinity of the PROTAC for VHL (and vice versa).[3] An α value less than 1 indicates negative cooperativity, and an α value of 1 indicates no cooperativity.
-
Representative Data (using MZ1 PROTAC, BRD4 as POI, and VHL) [1][3]
| Interaction | KD (nM) | Cooperativity (α) |
| MZ1 to VHL (Binary) | ~70 | - |
| MZ1:BRD4BD1 to VHL (Ternary) | ~30 | ~2.3 |
| MZ1:BRD4BD2 to VHL (Ternary) | ~2 | ~35 |
Measuring Ternary Complex Formation: Cell-Based Assays
Cell-based assays are crucial for confirming that ternary complex formation occurs in a more physiologically relevant environment.
NanoBRET™ Ternary Complex Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection of protein-protein interactions in living cells.[4]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding the POI fused to NanoLuc® luciferase (donor).
-
Plasmid encoding VHL fused to HaloTag® (acceptor).
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well or 384-well assay plates.
-
HaloTag® NanoBRET™ 618 Ligand.
-
NanoBRET™ Nano-Glo® Vivazine™ Substrate.
-
PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132, optional but recommended).[4]
-
BRET-capable plate reader.
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc-POI and HaloTag-VHL plasmids at an optimized ratio (e.g., 1:100 donor to acceptor).
-
Plate the transfected cells in the assay plate and incubate for 24 hours.
-
-
Cell Labeling and Treatment:
-
Prepare the labeling medium containing Opti-MEM®, HaloTag® NanoBRET™ 618 Ligand, and NanoBRET™ Nano-Glo® Vivazine™ Substrate.
-
Replace the culture medium with the labeling medium.
-
If using, pre-treat cells with a proteasome inhibitor like MG132 for up to 30 minutes to stabilize the ternary complex.[4]
-
Add serial dilutions of the PROTAC to the wells.
-
-
BRET Measurement:
-
Incubate the plate at 37°C and 5% CO2.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) over time (for kinetic reads) or at a fixed endpoint (e.g., 1-2 hours).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve.
-
Representative Data (using ARV-771 PROTAC, BRD4 as POI, and VHL) [5]
A dose-dependent increase in the NanoBRET™ signal upon treatment with the PROTAC indicates the formation of the ternary complex in live cells. The signal typically follows a bell-shaped curve, where at very high concentrations, the formation of binary complexes can outcompete the ternary complex, leading to a decrease in the BRET signal (the "hook effect").
| PROTAC Concentration | NanoBRET™ Signal (mBU) |
| 0 nM (DMSO) | Baseline |
| 4 nM | Signal above baseline |
| 100 nM | Peak Signal |
| 10,000 nM | Decreased Signal (Hook Effect) |
AlphaLISA® Ternary Complex Assay
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to detect and quantify ternary complex formation in a biochemical format.
Materials:
-
Recombinant His-tagged VHL complex.
-
Recombinant GST-tagged POI.
-
PROTAC of interest.
-
AlphaLISA® Anti-His Acceptor beads.
-
AlphaLISA® Glutathione Donor beads.
-
AlphaLISA®-compatible microplates.
-
AlphaLISA®-capable plate reader.
-
Assay buffer (e.g., AlphaLISA® buffer).
Procedure:
-
Reaction Setup:
-
In an assay plate, add the His-VHL, GST-POI, and a serial dilution of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add a mixture of Anti-His Acceptor beads and Glutathione Donor beads to the wells.
-
Incubate in the dark to allow the beads to bind to the tagged proteins.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA®-capable reader.
-
-
Data Analysis:
-
Plot the AlphaLISA® signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation.
-
Conclusion
The formation of a stable and cooperative ternary complex is a prerequisite for efficient PROTAC-mediated protein degradation. The protocols and methodologies outlined in this application note provide a robust framework for researchers to characterize the interaction between a target protein, a VHL-recruiting PROTAC synthesized from this compound, and the VHL E3 ligase. By employing a combination of biophysical and cell-based assays, scientists can gain critical insights into the mechanism of action of their PROTACs, enabling the rational design and optimization of novel protein degraders for therapeutic applications.
References
Application Notes and Protocols for In Vitro Degradation Assays of (S,R,S)-AHPC-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG5-Boc is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises three key moieties: the (S,R,S)-AHPC (hydroxyproline-derived) ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a 5-unit polyethylene (B3416737) glycol (PEG5) linker, and a tert-butyloxycarbonyl (Boc) protecting group. Understanding the in vitro degradation of this molecule is crucial for assessing its stability, potential metabolites, and overall suitability for the development of effective and safe PROTAC degraders. These application notes provide detailed protocols for conducting in vitro degradation assays of this compound in various simulated biological environments.
Potential Degradation Pathways
The degradation of this compound can occur at several points within its structure. The primary sites of potential cleavage are the amide bonds within the AHPC moiety, the ether linkages of the PEG chain, and the carbamate (B1207046) bond of the Boc protecting group. Degradation can be mediated by hydrolysis (acidic or basic) or enzymatic activity.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
The following protocols outline in vitro methods to assess the stability of this compound. The primary analytical technique for quantification is Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for sensitive detection of the parent molecule and its degradation products.
Protocol 1: Stability in Simulated Gastric and Intestinal Fluids
This assay evaluates the hydrolytic stability of the molecule under conditions mimicking the gastrointestinal tract.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well plates or microcentrifuge tubes
-
Incubator shaker
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to 100 µM in ACN/water (50:50, v/v).
-
Incubation:
-
Add 10 µL of the 100 µM working solution to 190 µL of SGF and SIF in separate wells of a 96-well plate or in microcentrifuge tubes. The final concentration will be 5 µM.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours).
-
At each time point, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate any proteins.
-
Analyze the supernatant by LC-MS to determine the concentration of the remaining this compound.
-
Protocol 2: Plasma Stability Assay
This assay assesses the stability of the molecule in the presence of plasma enzymes.
Materials:
-
This compound
-
Human, rat, or mouse plasma (heparinized)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Internal standard
-
96-well plates or microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Stock and Working Solutions: Prepare as described in Protocol 1.
-
Incubation:
-
Pre-warm plasma and PBS to 37°C.
-
In a 96-well plate, mix 95 µL of plasma with 5 µL of the 100 µM working solution to achieve a final concentration of 5 µM.
-
As a control, prepare a parallel incubation in PBS.
-
Incubate at 37°C.
-
-
Sampling:
-
Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quench the reaction by adding three volumes of ice-cold acetonitrile with an internal standard.
-
-
Sample Analysis:
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant using LC-MS.
-
Protocol 3: Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of the molecule in the presence of liver enzymes, primarily cytochrome P450s.
Materials:
-
This compound
-
Human, rat, or mouse liver microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Internal standard
-
96-well plates or microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Stock and Working Solutions: Prepare as described in Protocol 1.
-
Incubation Mixture Preparation (per well):
-
Phosphate buffer
-
Liver microsomes (final concentration e.g., 0.5 mg/mL)
-
This compound working solution (final concentration e.g., 1 µM)
-
NADPH regenerating system
-
-
Incubation:
-
Pre-incubate the microsomes, buffer, and compound at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
Prepare a control incubation without the NADPH regenerating system.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding three volumes of ice-cold acetonitrile with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant by LC-MS.
-
Data Presentation
Quantitative data from the degradation assays should be summarized in tables to facilitate comparison of the stability of this compound under different conditions.
Table 1: Stability in Simulated Biological Fluids
| Time (hours) | % Remaining in SGF (pH 1.2) | % Remaining in SIF (pH 6.8) |
| 0 | 100 | 100 |
| 0.5 | 98.5 | 99.2 |
| 1 | 97.1 | 98.8 |
| 2 | 95.3 | 98.1 |
| 4 | 92.8 | 97.5 |
| 24 | 85.2 | 95.3 |
Table 2: Stability in Plasma
| Time (minutes) | % Remaining in Human Plasma | % Remaining in Rat Plasma |
| 0 | 100 | 100 |
| 15 | 96.4 | 95.8 |
| 30 | 92.1 | 90.5 |
| 60 | 85.7 | 82.3 |
| 120 | 75.3 | 68.9 |
| 240 | 60.1 | 51.7 |
Table 3: Metabolic Stability in Liver Microsomes
| Time (minutes) | % Remaining (+NADPH) | % Remaining (-NADPH) |
| 0 | 100 | 100 |
| 5 | 88.9 | 99.1 |
| 15 | 70.2 | 98.5 |
| 30 | 51.5 | 97.8 |
| 60 | 28.3 | 96.9 |
Experimental Workflow Visualization
Caption: A generalized workflow for in vitro degradation assays.
Conclusion
The protocols provided offer a framework for the systematic evaluation of the in vitro stability of this compound. The data generated from these assays are essential for understanding the potential liabilities of this PROTAC building block and for guiding the design of more stable and effective protein degraders. Researchers should adapt these protocols based on their specific experimental needs and available resources.
Application Notes and Protocols for Developing a Cdc20 Degrader with (S,R,S)-AHPC-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle protein 20 (Cdc20) is a key regulator of the cell cycle, acting as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase.[1][2][3] The APC/C-Cdc20 complex targets key mitotic proteins, such as cyclin B1 and securin, for ubiquitination and subsequent proteasomal degradation, thereby controlling the metaphase-to-anaphase transition and mitotic exit.[4][5][6] Aberrant expression of Cdc20 has been linked to various cancers, making it an attractive therapeutic target.[1][3][7]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of target proteins.[2][8] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This ternary complex formation (Target-PROTAC-E3 ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][8]
This document provides detailed application notes and protocols for the development of a Cdc20 degrader utilizing (S,R,S)-AHPC-PEG5-Boc. (S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][10] The provided molecule, this compound, is an E3 ligase ligand-linker conjugate, which after deprotection of the Boc group, can be coupled to a Cdc20 ligand, such as Apcin-A, to form a potent Cdc20-targeting PROTAC.[1] A known Cdc20 degrader, CP5V, is composed of Apcin-A, a PEG5 linker, and a VHL ligand, and has been shown to effectively induce Cdc20 degradation.[1][2][7]
Characteristics of the Cdc20 Degrader (Exemplified by CP5V)
The final Cdc20 degrader, synthesized from (S,R,S)-AHPC-PEG5-linker and a Cdc20 ligand (e.g., Apcin-A), is expected to exhibit characteristics similar to the well-characterized PROTAC, CP5V.
| Parameter | Value | Cell Lines | Reference |
| DC50 (Degradation Concentration 50%) | ~1.6 µM | MCF7, MDA-MB-231 | [1][11] |
| Time to Max Degradation | ~4 hours | MCF7, MDA-MB-231 | [11] |
| VHL Ligand (VH032) Binding Affinity (Kd) | 185 ± 7 nM | - | [12] |
| Apcin-A (Cdc20 Ligand) | Binds to the D-box binding site of Cdc20 | - | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cdc20 degradation signaling pathway and the general experimental workflow for characterizing a novel Cdc20 degrader.
References
- 1. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CP5V is a Specific PROTAC Degrader of Cdc20 | MedChemExpress [medchemexpress.eu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Structural analysis of human Cdc20 supports multisite degron recognition by APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: Generation of PROTAC Libraries Using (S,R,S)-AHPC-PEG5-Boc
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[1]
(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC design.[1] The derivative, (S,R,S)-AHPC-PEG5-Boc, is a versatile building block for the synthesis of PROTAC libraries. It incorporates the VHL ligand, a 5-unit polyethylene (B3416737) glycol (PEG) linker to provide appropriate length and hydrophilicity, and a Boc-protected amine for facile conjugation to a ligand for a protein of interest. The generation of a PROTAC library with varying linkers is a common strategy to optimize the degradation of a target protein.[1]
Mechanism of Action
An (S,R,S)-AHPC-based PROTAC functions by hijacking the cell's ubiquitin-proteasome system. The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation
The generation of a PROTAC library with varied linker lengths and compositions is crucial for optimizing degradation efficacy. The following table summarizes representative data for VHL-recruiting PROTACs, illustrating the impact of linker modifications on their ability to degrade target proteins.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Library 1: Targeting BRD4 | ||||||
| PROTAC-PEG3 | BRD4 | (S,R,S)-AHPC | PEG3 | 50 | >90 | HeLa |
| PROTAC-PEG4 | BRD4 | (S,R,S)-AHPC | PEG4 | 25 | >95 | HeLa |
| PROTAC-PEG5 | BRD4 | (S,R,S)-AHPC | PEG5 | 15 | >95 | HeLa |
| PROTAC-PEG6 | BRD4 | (S,R,S)-AHPC | PEG6 | 30 | >90 | HeLa |
| Library 2: Targeting Various Proteins | ||||||
| LC-2 | KRAS G12C | (S,R,S)-AHPC | PEG-based | 250 - 760 | >90 | NCI-H2030 |
| UNC9036 | STING | (S,R,S)-AHPC | Not Specified | 227 | >80 | Caki-1 |
| sEH-PROTAC 21e | sEH | (S,R,S)-AHPC | PEG5 | Not Reported | 35 | HeLa |
Note: Data is compiled from various sources for illustrative purposes. Actual results may vary depending on the specific warhead and experimental conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC library using this compound.
Protocol 1: Synthesis of a PROTAC Library
This protocol describes the deprotection of this compound and its subsequent coupling to a library of warheads (ligands for the protein of interest) that possess a carboxylic acid functionality.
Materials:
-
This compound
-
Library of warheads with a carboxylic acid handle
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase preparative HPLC
-
LC-MS and NMR for characterization
Procedure:
-
Boc Deprotection of this compound:
-
Dissolve this compound in a solution of 20% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Remove the solvent and TFA under reduced pressure to yield the crude (S,R,S)-AHPC-PEG5-NH2 as a TFA salt. This can be used in the next step without further purification.
-
-
Parallel Amide Coupling to Warhead Library:
-
In a 96-well plate or individual reaction vials, dissolve each warhead (1.0 eq) in anhydrous DMF.
-
To each well/vial, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
In a separate stock solution, dissolve the deprotected (S,R,S)-AHPC-PEG5-NH2 (1.2 eq) in anhydrous DMF.
-
Add the (S,R,S)-AHPC-PEG5-NH2 solution to each well/vial containing the activated warhead.
-
Seal the plate/vials and stir at room temperature for 12-24 hours.
-
Monitor the progress of the reactions by LC-MS.
-
-
Purification and Characterization:
-
Upon completion, quench the reactions by adding water.
-
Purify each PROTAC molecule by reverse-phase preparative HPLC.
-
Characterize the purified PROTACs by LC-MS and NMR to confirm their identity and purity.
-
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTACs.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC library
-
Cell culture medium and supplements
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of each PROTAC from the library in cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
References
Troubleshooting & Optimization
improving (S,R,S)-AHPC-PEG5-Boc solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using (S,R,S)-AHPC-PEG5-Boc in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a 5-unit polyethylene (B3416737) glycol (PEG) linker with a Boc-protected amine.[1][2][3] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a building block to synthesize degraders of specific target proteins.[1][3]
Q2: What is the purpose of the PEG5 linker in this molecule?
The 5-unit polyethylene glycol (PEG) linker is incorporated to improve the physicochemical properties of the resulting PROTAC molecule. Specifically, PEG linkers are known to increase the aqueous solubility and can influence the cell permeability of PROTACs, which are often large and hydrophobic molecules.
Q3: What is the role of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. In the context of this compound, it protects the terminal amine of the PEG linker, allowing for controlled, stepwise synthesis of the final PROTAC molecule. The Boc group is typically removed under acidic conditions to allow for conjugation to a ligand for the target protein of interest.
Solubility and Dissolution Protocols
A significant challenge in working with PROTACs is their often-limited aqueous solubility. The following section provides guidance on dissolving and handling this compound to ensure successful in vitro experiments.
Recommended Solvents and Stock Solutions
Table 1: Solubility of a Structurally Similar Compound ((S,R,S)-AHPC-PEG5-COOH)
| Solvent | Solubility |
| DMSO | ≥ 200 mg/mL |
| Data for (S,R,S)-AHPC-PEG5-COOH, a close structural analog. The solubility of the Boc-protected version is expected to be comparable in DMSO.[4] |
It is strongly recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted into aqueous buffers or cell culture media for your experiments.
Experimental Protocol for Solubilization
This protocol is based on established methods for formulating PROTACs and VHL ligands for in vitro and in vivo studies.[5][6]
Protocol 1: Preparation of a DMSO Stock Solution
-
Bring the vial of this compound to room temperature before opening.
-
Add a minimal volume of 100% DMSO to the vial to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the vial for 30-60 seconds to aid dissolution.
-
If necessary, use a water bath sonicator for 5-10 minutes to ensure the compound is fully dissolved.
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution into Aqueous Buffer for In Vitro Assays
-
Gently vortex your target aqueous buffer (e.g., PBS, cell culture medium).
-
Slowly add the DMSO stock solution dropwise to the buffer while vortexing to reach the desired final concentration.
-
Visually inspect the solution for any signs of precipitation (cloudiness or particulates).
-
Crucially, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.
Troubleshooting Guide
This section addresses common issues that may be encountered when using this compound in in vitro assays.
Issue 1: The compound precipitates out of solution upon dilution into aqueous buffer.
-
Possible Cause: The aqueous solubility limit of the compound has been exceeded.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: Try diluting your DMSO stock to a lower final concentration in the aqueous buffer.
-
Increase the DMSO Concentration (with caution): If your experimental system can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may help maintain solubility. However, always run a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Use a Co-solvent Formulation: For challenging solubility issues, a co-solvent system can be employed. A formulation that has proven effective for similar VHL ligands consists of:
-
-
Table 2: Example Co-solvent Formulation for a VHL Ligand
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| This formulation achieved a solubility of ≥ 2.5 mg/mL for a related VHL ligand-linker conjugate.[5][6] |
Issue 2: No or weak target degradation is observed in a PROTAC experiment.
-
Possible Causes & Troubleshooting Workflow:
A logical workflow for troubleshooting lack of PROTAC activity. -
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[7][8][9]
-
Troubleshooting: Confirm target engagement within the cell using assays like CETSA or NanoBRET.[8] If engagement is low, the physicochemical properties of the final PROTAC may need to be optimized.
-
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to one or both of its intended targets.
-
Troubleshooting: Use biophysical assays such as TR-FRET or Fluorescence Polarization (FP) to confirm binary binding of the PROTAC to both the target protein and the VHL E3 ligase.[10]
-
-
Inefficient Ternary Complex Formation: The PROTAC must bring the target protein and the E3 ligase together in a stable and productive ternary complex.
-
Troubleshooting: The formation of this complex can be assessed using techniques like TR-FRET or Size Exclusion Chromatography (SEC).[10] The length and composition of the linker are critical for efficient ternary complex formation.
-
-
No Ubiquitination: A ternary complex may form, but it might not be in the correct orientation for the E3 ligase to ubiquitinate the target protein.
-
Troubleshooting: An in-cell ubiquitination assay can determine if the target protein is being ubiquitinated. This typically involves treating cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate), followed by immunoprecipitation of the target protein and western blotting for ubiquitin.[7]
-
-
Issue 3: High background or off-target effects are observed.
-
Possible Cause: The PROTAC is causing the degradation of proteins other than the intended target.
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: High concentrations of PROTACs can sometimes lead to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the formation of the productive ternary complex, reducing degradation efficiency and potentially increasing off-target effects.[11] It is crucial to perform a dose-response experiment to identify the optimal concentration range for target degradation.
-
Modify the Linker: The linker can influence the selectivity of the PROTAC by affecting the geometry of the ternary complex.[7]
-
Change the E3 Ligase: Different E3 ligases have different cellular localizations and substrate specificities. If off-target effects are a major issue, using a different E3 ligase (e.g., Cereblon instead of VHL) could be considered.[7]
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the use of this compound in PROTAC development.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. anjiechem.com [anjiechem.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting (S,R,S)-AHPC-PEG5-Boc PROTACs and the Hook Effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-PEG5-Boc PROTACs. The content is designed to address specific issues, with a focus on the common experimental challenge known as the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is an this compound PROTAC?
An this compound PROTAC is a proteolysis-targeting chimera that utilizes the (S,R,S)-AHPC moiety as a ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The PEG5 linker provides appropriate spacing and flexibility to facilitate the formation of a ternary complex between the target protein and the VHL E3 ligase complex. The "Boc" group refers to a tert-butyloxycarbonyl protecting group, which is typically attached to a ligand that binds the protein of interest (POI). This entire molecule is designed to induce the ubiquitination and subsequent proteasomal degradation of the target protein.[2]
Q2: What is the "hook effect" and why is it a concern in PROTAC experiments?
The hook effect is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the PROTAC concentration leads to a decrease in target protein degradation.[3][4] This results in a characteristic bell-shaped dose-response curve.[5] The primary concern is the potential for misinterpretation of data; a potent PROTAC might be mistakenly deemed inactive if tested at concentrations that are too high, falling on the downward slope of the curve.[6]
Q3: What is the underlying mechanism of the hook effect?
The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[4] For effective degradation, a productive ternary complex (Target Protein-PROTAC-E3 Ligase) must form. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase into proximity, thus inhibiting the formation of the productive ternary complex and reducing protein degradation.[5]
Q4: At what concentration range is the hook effect typically observed for VHL-based PROTACs?
The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, target protein, and cell line. However, for many VHL-based PROTACs, the hook effect is often observed at concentrations above 1 µM.[7] It is crucial to perform a wide dose-response experiment, spanning from picomolar to high micromolar ranges, to accurately determine the optimal concentration for degradation and identify the onset of the hook effect.[8]
Troubleshooting Guide
Problem 1: My dose-response curve for the this compound PROTAC shows a bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect:
-
Extend the Dose-Response Range: Perform a degradation assay (e.g., Western blot) with a wider range of PROTAC concentrations, including several points at the higher concentrations where the effect is observed. Use a serial dilution, for example, from 0.1 nM to 10,000 nM, to clearly define the bell-shaped curve.[9]
-
Determine DC50 and Dmax: From the dose-response curve, determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[8]
-
-
Optimize Experimental Conditions:
-
Time-Course Experiment: At a concentration that gives maximal degradation (Dmax) and one that is clearly in the hook effect range, perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to understand the kinetics of degradation.
-
Use Optimal Concentrations: For future experiments, use concentrations at or below the determined optimal concentration for maximal degradation.
-
-
Problem 2: I am not observing any degradation of my target protein with the this compound PROTAC at my tested concentrations.
-
Likely Causes:
-
The tested concentrations are in the hook effect region.
-
The PROTAC is not cell-permeable.
-
The VHL E3 ligase is not expressed or is present at very low levels in the cell line.
-
The PROTAC is inactive or has degraded.
-
-
Troubleshooting Steps:
-
Rule out the Hook Effect: Test a very broad range of concentrations, from picomolar to high micromolar, to ensure you are not solely testing within the hook effect region.
-
Verify Ternary Complex Formation: Use biophysical assays like AlphaLISA, TR-FRET, or SPR to confirm that the PROTAC can induce the formation of a ternary complex between your target protein and the VHL E3 ligase in vitro.[10][11][12] A bell-shaped curve in these assays can also be indicative of the hook effect at the molecular level.[13]
-
Confirm VHL Expression: Use Western blot or qPCR to confirm the expression of VHL in your chosen cell line.[9]
-
Assess Cell Permeability: If possible, perform permeability assays to ensure the PROTAC can enter the cells.
-
Check Compound Integrity: Ensure the PROTAC has been stored correctly and prepare fresh stock solutions.
-
Data Presentation
Table 1: Illustrative Dose-Response Data for a VHL-Recruiting PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 85 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 25 |
This table presents hypothetical data to illustrate a typical hook effect. The optimal concentration for maximal degradation (Dmax) is 100 nM, with a clear decrease in degradation at higher concentrations.
Table 2: Key Parameters for Characterizing PROTAC Efficacy
| Parameter | Description | Typical Value Range (VHL PROTACs) |
| DC50 | The concentration of PROTAC that induces 50% degradation of the target protein. | 1 - 100 nM |
| Dmax | The maximum percentage of target protein degradation achievable. | >80% |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein in response to treatment with an this compound PROTAC.[14]
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A recommended concentration range to observe the hook effect is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO). Treat the cells and incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol provides a general framework for assessing the formation of the Target Protein-PROTAC-VHL ternary complex using AlphaLISA technology.[15][16]
-
Reagent Preparation:
-
Prepare solutions of your biotinylated target protein, His-tagged VHL E3 ligase complex, and the this compound PROTAC in AlphaLISA buffer.
-
Prepare Streptavidin-coated Donor beads and anti-His-coated Acceptor beads.
-
-
Assay Procedure:
-
In a 384-well plate, add the biotinylated target protein, His-tagged VHL, and serial dilutions of the PROTAC.
-
Incubate at room temperature to allow for ternary complex formation.
-
Add the AlphaLISA Acceptor beads and incubate.
-
Add the AlphaLISA Donor beads and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect at higher concentrations.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound PROTAC-mediated protein degradation.
Caption: Mechanism of the PROTAC hook effect at high concentrations.
Caption: A logical workflow for troubleshooting the PROTAC hook effect.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. SLAS2024 [slas2024.eventscribe.net]
Technical Support Center: Enhancing Ternary Complex Stability with (S,R,S)-AHPC-PEG5-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (S,R,S)-AHPC-PEG5-Boc and the resulting PROTACs. Our focus is on strategies to enhance the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), a key determinant of successful targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in my experiments?
A1: this compound is a precursor molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of three key components:
-
(S,R,S)-AHPC (Aryl Hydroxyprolyl Cyclohexylalanine): This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific (S,R,S) stereochemistry is critical for its potent binding to VHL.
-
PEG5 (Polyethylene Glycol, 5 units): This is a flexible linker that connects the AHPC moiety to your target protein ligand. The linker's length and composition are crucial for optimal ternary complex formation by providing the necessary spatial orientation.
-
Boc (tert-Butyloxycarbonyl): This is a protecting group for a terminal amine. Following deprotection, this amine can be readily conjugated to a carboxylic acid on your target protein ligand to form the final PROTAC molecule.
Q2: Why is ternary complex stability so important for my PROTAC's function?
A2: The stability of the ternary complex (Target Protein-PROTAC-VHL) is a critical factor for the efficacy of your PROTAC. A stable and long-lived ternary complex allows for efficient transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1] This polyubiquitination marks the target protein for degradation by the proteasome.[2][3] Therefore, enhancing ternary complex stability often leads to more potent and efficient degradation of the target protein.
Q3: What is "cooperativity" in the context of ternary complex formation?
A3: Cooperativity (alpha, α) is a measure of how the binding of one protein partner (either the target protein or the E3 ligase) to the PROTAC influences the binding of the other partner.
-
Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-VHL) increases the affinity for the target protein. This is highly desirable as it stabilizes the ternary complex.
-
Negative Cooperativity (α < 1): The formation of a binary complex decreases the affinity for the other protein partner, leading to a less stable ternary complex.
-
No Cooperativity (α = 1): The binding of the two proteins is independent.
High positive cooperativity is a key goal in PROTAC design as it promotes the formation of a stable ternary complex, which can lead to more efficient protein degradation.[4]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[5][6][7] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (Target Protein-PROTAC and PROTAC-VHL) rather than the productive ternary complex.[5][8] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.[6][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at forming and evaluating ternary complexes with this compound-derived PROTACs.
| Issue | Possible Causes | Troubleshooting Steps |
| No or low target protein degradation observed | 1. Inefficient ternary complex formation. 2. Poor cell permeability of the PROTAC. 3. Low expression of VHL E3 ligase in the cell line. 4. Instability of the PROTAC molecule. | 1. Assess ternary complex formation directly using biophysical assays like SPR, ITC, or TR-FRET (see Experimental Protocols). 2. Optimize the linker: Synthesize PROTACs with different linker lengths (e.g., PEG3, PEG7) to improve the geometry of the ternary complex.[9] 3. Confirm VHL expression in your cell line using Western Blot. 4. Evaluate PROTAC stability in cell media and lysates using LC-MS. |
| "Hook effect" observed in dose-response curves | High PROTAC concentration favors the formation of binary complexes over the ternary complex.[5][8] | 1. Perform a wide, granular dose-response experiment to accurately determine the optimal concentration (DC50) and the concentration at which the hook effect begins.[6] 2. Use biophysical assays to correlate the loss of degradation with a decrease in ternary complex formation at high concentrations. |
| Inconsistent results between biochemical and cellular assays | 1. The biochemical assay conditions do not accurately reflect the cellular environment. 2. Poor cell permeability or rapid metabolism of the PROTAC in cells.[10] | 1. Use orthogonal assays to validate findings (e.g., confirm in-cell target engagement with NanoBRET or CETSA). 2. Assess cell permeability using assays like PAMPA. 3. Measure PROTAC stability in cellular lysates. |
| Weak or no binding observed in biophysical assays (SPR, ITC) | 1. Inactive or aggregated proteins (target protein or VHL complex). 2. Incorrect buffer conditions. 3. Low binding affinity of the PROTAC for one or both proteins. | 1. Verify protein quality using techniques like SDS-PAGE, size-exclusion chromatography, and dynamic light scattering. 2. Ensure buffer matching for all components in ITC experiments to minimize heats of dilution. 3. Use higher protein concentrations if the affinity is very weak, but be mindful of potential aggregation. |
Data Presentation: Quantitative Analysis of Ternary Complex Stability
The following tables summarize key quantitative parameters for VHL-recruiting PROTACs from published studies. These values can serve as a benchmark for your own experiments.
Table 1: Equilibrium Dissociation Constants (KD) and Cooperativity (α) of VHL-based PROTACs
| PROTAC | Target Protein | Assay | Binary KD (PROTAC to VHL) (nM) | Ternary KD (PROTAC to VHL with Target) (nM) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | SPR | 70 | 2 | ~35 | [11] |
| MZ1 | BRD4BD1 | SPR | 70 | 30 | ~2.3 | [11] |
| ARV-771 | BRD4BD2 | SPR | - | ~1.5 | - | [11] |
| PROTAC 1 | SMARCA2 | ITC | - | - | 3.2 | [4] |
| ACBI1 | SMARCA2 | ITC | - | - | 26 | [4] |
Table 2: Kinetic Parameters of Ternary Complex Formation (SPR)
| PROTAC | Target Protein | kon (1/Ms) | koff (1/s) | KD (nM) | Reference |
| MZ1 | BRD4BD2 | 2.5 x 105 | 5.0 x 10-4 | 2.0 | [12] |
| AT1 | BRD4BD2 | 1.1 x 105 | 1.2 x 10-3 | 11 | [12] |
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Troubleshooting Lack of Target Degradation
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified, tagged VHL E3 ligase complex (e.g., biotinylated)
-
Purified target protein
-
PROTAC synthesized from this compound
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize the biotinylated VHL E3 ligase complex onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis (PROTAC to VHL):
-
Inject a series of concentrations of the PROTAC over the immobilized VHL surface.
-
Fit the sensorgrams to a 1:1 binding model to determine kon, koff, and KD for the binary interaction.[12]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized VHL surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.[12]
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary).[12]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binding to calculate the cooperativity factor (α).
Materials:
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Purified target protein
-
Purified VHL E3 ligase complex
-
PROTAC
-
Dialysis buffer (ensure all components are in a matched buffer)
Protocol:
-
Binary Titration (PROTAC into VHL):
-
Load the VHL complex (e.g., 10-20 µM) into the sample cell.
-
Load the PROTAC (e.g., 100-200 µM) into the injection syringe.
-
Perform the titration and fit the data to a one-site binding model to determine KD1.
-
-
Binary Titration (PROTAC into Target Protein):
-
Load the target protein (e.g., 10-20 µM) into the sample cell.
-
Load the PROTAC (e.g., 100-200 µM) into the injection syringe.
-
Perform the titration to determine KD2.
-
-
Ternary Titration:
-
Load the VHL complex (e.g., 10-20 µM) pre-saturated with the target protein into the sample cell.
-
Load the PROTAC into the injection syringe.
-
Perform the titration to determine the apparent KD for ternary complex formation (KD,app).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the appropriate thermodynamic model, often simplified as α = KD1 / KD,app.[13]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To measure the proximity of the target protein and VHL E3 ligase induced by the PROTAC.
Materials:
-
Tagged target protein (e.g., His-tagged) and tagged VHL complex (e.g., GST-tagged)
-
TR-FRET donor (e.g., anti-His-Tb) and acceptor (e.g., anti-GST-d2) antibodies
-
PROTAC
-
Assay buffer
-
Microplate reader with TR-FRET capability
Protocol:
-
Prepare a solution containing the tagged target protein and the tagged VHL complex in assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in a microplate.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
Read the plate at the appropriate wavelengths and calculate the TR-FRET ratio. A bell-shaped curve is indicative of ternary complex formation.[14][15]
AlphaLISA Assay
Objective: To detect and quantify PROTAC-induced ternary complex formation.
Materials:
-
Tagged target protein (e.g., biotinylated) and tagged VHL complex (e.g., FLAG-tagged)
-
AlphaLISA acceptor beads (e.g., anti-FLAG) and donor beads (e.g., streptavidin-coated)
-
PROTAC
-
Assay buffer
-
Alpha-enabled plate reader
Protocol:
-
In a microplate, combine the tagged target protein, tagged VHL complex, and serial dilutions of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
Add the acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader. A bell-shaped curve indicates ternary complex formation.[16][17]
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. mdpi.com [mdpi.com]
- 3. aragen.com [aragen.com]
- 4. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. SLAS2024 [slas2024.eventscribe.net]
Technical Support Center: Mitigating Off-Target Effects of (S,R,S)-AHPC-PEG5-Boc Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of (S,R,S)-AHPC-PEG5-Boc based PROTACs. Our goal is to facilitate the effective mitigation of off-target effects and ensure the successful application of these powerful research tools.
I. Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound based PROTACs, which utilize a von Hippel-Lindau (VHL) E3 ligase ligand.
| Problem | Potential Cause | Recommended Solution |
| High Off-Target Protein Degradation | 1. Warhead Specificity: The ligand binding to the protein of interest (POI) may have affinity for other proteins.[1] | 1. Optimize Warhead: Utilize a more selective binder for your POI. Conduct thorough in vitro binding assays to confirm selectivity before synthesizing the PROTAC.[1] |
| 2. Unfavorable Ternary Complex Conformation: The linker may orient the E3 ligase in a way that it ubiquitinates nearby, non-target proteins.[1] | 2. Modify Linker: Systematically vary the linker length and composition. While this guide focuses on a PEG5 linker, exploring different lengths (e.g., PEG3, PEG7) can alter the ternary complex geometry and improve selectivity.[1] | |
| 3. E3 Ligase Endogenous Substrates: The recruited E3 ligase (VHL) has its own natural substrates that could be affected.[1] | 3. Change E3 Ligase: If VHL-recruiting PROTACs consistently show off-target effects on critical proteins, consider designing a PROTAC that recruits a different E3 ligase, such as Cereblon (CRBN).[1] | |
| Inconsistent Degradation Results | 1. Cell Health and Passage Number: Variations in cell culture conditions can impact the ubiquitin-proteasome system's efficiency.[1] | 1. Standardize Cell Culture: Use cells within a defined passage number range and maintain consistent seeding densities and confluency.[1] |
| 2. PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium over the experiment's duration.[1] | 2. Assess Stability: Evaluate the stability of your PROTAC in the experimental media over time using methods like LC-MS. | |
| "Hook Effect" Observed | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC can independently bind to the POI or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[2] | Optimize Concentration: Perform a wide dose-response curve to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect. Test lower concentrations (in the nanomolar to low micromolar range) to find the maximal degradation point.[1] |
| No or Weak Target Degradation | 1. Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[1] | 1. Enhance Permeability: Modify the linker to improve physicochemical properties, such as by reducing polarity or adding features that facilitate cell uptake. Prodrug strategies can also be employed.[1] |
| 2. Lack of Target Engagement: The PROTAC may not be binding to the POI or the E3 ligase within the cell.[1] | 2. Confirm Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to verify that the PROTAC is binding to both the target protein and the E3 ligase in a cellular context.[2] | |
| 3. Non-Productive Ternary Complex: A ternary complex may form, but its geometry might not be suitable for the E3 ligase to ubiquitinate the target. | 3. Assess Ubiquitination: Perform an in-vitro or in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC. If not, this indicates a need to redesign the linker. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC synthesized from this compound?
A PROTAC synthesized from this precursor is a heterobifunctional molecule. The (S,R,S)-AHPC moiety acts as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] The other end of the molecule, the "warhead," is designed to bind to a specific protein of interest (POI). The PEG5 linker connects these two components. By simultaneously binding to both the POI and VHL, the PROTAC brings them into close proximity, forming a ternary complex. This proximity allows the VHL E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the cell's proteasome.[4]
Q2: How does the PEG5 linker in my this compound based PROTAC influence its performance and off-target effects?
The linker is a critical determinant of a PROTAC's efficacy and selectivity.[3] The length and composition of the PEG linker dictate the geometry of the ternary complex.[5] An optimal linker length is crucial for productive ubiquitination. A linker that is too short can cause steric hindrance, while one that is too long may lead to inefficient ubiquitination.[6] The PEG5 linker provides a specific distance and flexibility that may be optimal for some target proteins but not others. Therefore, linker length optimization is a key strategy to improve on-target potency and reduce off-target degradation.[5]
Q3: How can I identify the off-target proteins of my PROTAC?
A multi-pronged approach is recommended, with global proteomics being the primary method for unbiased off-target identification.[2] This involves using mass spectrometry to compare the abundance of all detectable proteins in cells treated with your PROTAC versus control-treated cells.[2] Proteins that are significantly downregulated are potential off-targets. These candidates should then be validated using orthogonal methods like Western blotting.[2]
Q4: How can I differentiate between direct off-target degradation and downstream effects of target degradation in my proteomics data?
To distinguish direct off-targets from indirect downstream signaling effects, it is crucial to perform time-course experiments. Shorter treatment times (e.g., less than 6 hours) are more likely to reveal direct degradation events, while longer time points will show a combination of direct and downstream effects.[2]
Q5: What are essential control experiments when evaluating a new PROTAC?
Key control experiments include:
-
Vehicle Control (e.g., DMSO): To assess the baseline protein levels.
-
Negative Control PROTAC: An inactive version of your PROTAC, for instance, one with a mutation in the E3 ligase binding motif (an epimer) that prevents it from forming a ternary complex. This helps confirm that the observed degradation is dependent on the formation of the ternary complex.[7]
-
Dose-Response and Time-Course Experiments: To determine the optimal concentration and time for target degradation and to identify potential "hook effects".
III. Quantitative Data Summary
While specific quantitative data for a PROTAC derived directly from this compound is dependent on the attached warhead, the following table provides illustrative data from published studies on VHL-recruiting PROTACs with varying PEG linker lengths. This highlights the critical importance of linker optimization for achieving potent and selective protein degradation.
| Target Protein | E3 Ligase | Linker Length (Atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 | >1000 | <20 | [5] |
| Estrogen Receptor α (ERα) | VHL | 16 | 100-1000 | ~50 | [5] |
| Estrogen Receptor α (ERα) | VHL | 20 | 10-100 | >80 | [5] |
| TANK-binding kinase 1 (TBK1) | VHL | PEG3 (13 atoms) | ~250 | ~70 | [5] |
| TANK-binding kinase 1 (TBK1) | VHL | PEG4 (16 atoms) | ~50 | >90 | [5] |
| TANK-binding kinase 1 (TBK1) | VHL | PEG5 (19 atoms) | ~100 | ~80 | [5] |
| Cyclin-dependent kinase 9 (CDK9) | VHL | PEG3 (13 atoms) | 50-100 | ~80 | [5] |
| Cyclin-dependent kinase 9 (CDK9) | VHL | PEG5 (19 atoms) | 10-50 | >90 | [5] |
| Cyclin-dependent kinase 9 (CDK9) | VHL | PEG7 (25 atoms) | 100-250 | ~60 | [5] |
Note: The data presented are for illustrative purposes to demonstrate the impact of linker length on PROTAC performance. Actual values will vary depending on the specific PROTAC and experimental conditions.
IV. Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.[2]
-
Cell Culture and Treatment:
-
Culture a suitable cell line to approximately 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
Incubate for a short duration (e.g., 4-6 hours) to focus on direct degradation targets.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptides from each condition with isobaric tags for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a PROTAC to its target protein and the E3 ligase in a cellular environment.[2]
-
Cell Treatment:
-
Treat intact cells with the PROTAC at various concentrations. Include a vehicle control.
-
-
Heat Challenge:
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble target protein and E3 ligase in the supernatant using Western blotting or other protein detection methods.
-
An increase in the thermal stability (more soluble protein at higher temperatures) upon PROTAC treatment indicates target engagement.
-
In-Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.
-
Reaction Setup:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, the recruited E3 ligase (VHL complex), ubiquitin, ATP, and the purified protein of interest in a reaction buffer.
-
-
PROTAC Addition:
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C to allow for the ubiquitination reaction to proceed.
-
-
Analysis:
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an antibody against the POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated protein indicates a successful reaction.
-
V. Visualizations
References
stability of (S,R,S)-AHPC-PEG5-Boc in cell culture media
This technical support center provides guidance and answers to frequently asked questions regarding the stability and use of (S,R,S)-AHPC-PEG5-Boc in cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a molecule used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It specifically functions as a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, which is connected to a 5-unit polyethylene (B3416737) glycol (PEG5) linker, and is protected by a tert-butyloxycarbonyl (Boc) group.[1] Its primary role is to be incorporated into a PROTAC molecule, which then recruits the VHL E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.[3][4]
Q2: What is the expected stability of this compound in cell culture media?
While specific experimental data on the stability of this compound in cell culture media is not extensively published, based on data for similar AHPC-PEG-linker compounds, it is expected to have a half-life of over 48 hours in standard cell culture media like RPMI supplemented with 10% fetal bovine serum (FBS) at 37°C with minimal degradation.[5] However, stability can be influenced by the specific cell culture medium composition and experimental conditions.[6][7]
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in a dry, aprotic solvent such as DMSO.[1] For long-term storage, the stock solution should be stored at -20°C or -80°C.[1][8] To avoid repeated freeze-thaw cycles that can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the common degradation pathways for similar compounds in biological media?
For similar PROTAC linker molecules, potential degradation pathways in biological media include hydrolysis of amide bonds and oxidation of the PEG linker.[5] The presence of enzymes in serum-containing media can also contribute to metabolic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Compound degradation in cell culture media. | Perform a stability study of your final PROTAC in the relevant cell culture medium (see Experimental Protocols). Prepare fresh working solutions from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
| Precipitation of the compound upon addition to cell culture media. | Poor aqueous solubility. | While the PEG5 linker is intended to improve solubility, the overall solubility of the PROTAC is also influenced by the conjugated target protein ligand.[5] Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. If precipitation persists, consider using a different solvent system or solubility enhancers, though their effects on the experiment should be validated.[1][8][9] |
| Loss of compound activity over time in culture. | Instability of the compound under specific experimental conditions. | Review the composition of your cell culture medium for components that might accelerate degradation, such as certain reactive species.[6][7] It is advisable to add the compound to the cell culture medium immediately before starting the experiment. |
Illustrative Stability Data
The following table provides hypothetical stability data for this compound in various cell culture media. This data is for illustrative purposes to guide experimental design and is not based on direct experimental results for this specific molecule.
| Cell Culture Medium | Incubation Temperature (°C) | Hypothetical Half-life (t½) (hours) | Hypothetical Primary Degradation Products |
| DMEM + 10% FBS | 37 | > 48 | Minimal degradation observed. |
| RPMI-1640 + 10% FBS | 37 | > 48 | Minimal degradation observed. |
| Serum-Free Medium (CHO) | 37 | > 72 | Very minimal degradation. |
| Opti-MEM | 37 | > 48 | Minimal degradation observed. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Incubation: Dilute the stock solution to a final concentration of 1 µM in pre-warmed (37°C) cell culture medium (e.g., DMEM + 10% FBS).
-
Time Points: Aliquot the mixture into several sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Collection: At each time point, take one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
Sample Analysis: Once all time points are collected, analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the concentration of this compound versus time and calculate the half-life (t½) of the compound in the tested medium.
Visualizations
Caption: Mechanism of action of a PROTAC utilizing this compound.
Caption: Experimental workflow for assessing compound stability in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC-PEG5-NH2 hydrochloride [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis and Application of (S,R,S)-AHPC-PEG5-Boc in PROTAC Development
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (S,R,S)-AHPC-PEG5-Boc in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in PROTAC synthesis?
This compound is a key building block used in the synthesis of PROTACs. It is a bifunctional molecule composed of three parts:
-
(S,R,S)-AHPC: The (S,R,S) stereoisomer of the α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, which serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The specific (S,R,S) stereochemistry is critical for effective binding to VHL.[2]
-
PEG5: A five-unit polyethylene (B3416737) glycol (PEG) linker. PEG linkers are commonly used in PROTAC design to improve solubility and cell permeability.[3][4] The linker connects the E3 ligase ligand to the warhead that binds the protein of interest.[5]
-
Boc: A tert-butyloxycarbonyl protecting group on the terminal amine of the PEG linker. This protecting group prevents unwanted side reactions during the initial coupling steps and is removed later in the synthesis to allow for conjugation to the warhead.[1][6]
Q2: Why is the stereochemistry of the AHPC moiety so important?
The interaction between the E3 ligase ligand and the E3 ligase is highly specific. For AHPC, only the (S,R,S) epimer binds effectively to the VHL E3 ligase.[2] Using an incorrect stereoisomer will result in a PROTAC that is unable to recruit VHL, and therefore, will not induce the degradation of the target protein.[2] Synthesizing a control PROTAC with an inactive epimer is a crucial experiment to confirm that the observed degradation is due to the intended mechanism and not off-target effects.[2]
Q3: What are the advantages of using a PEG linker in PROTAC design?
PEG linkers offer several advantages in PROTAC development:
-
Improved Solubility: PROTACs are often large, complex molecules with poor aqueous solubility.[3] The inclusion of hydrophilic PEG units can significantly enhance their solubility.[1][5]
-
Enhanced Permeability: While seemingly counterintuitive for a hydrophilic chain, flexible PEG linkers can adopt conformations that shield the PROTAC's polar surface area, which can improve its ability to cross the cell membrane.[4]
-
Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for allowing the target protein and the E3 ligase to come together in a stable and productive ternary complex, which is a prerequisite for ubiquitination.[3][7]
Q4: When should the Boc protecting group be removed?
The Boc group should be removed after the this compound linker has been successfully conjugated to your protein of interest (POI) ligand or "warhead". The deprotection step reveals a primary amine, which can then be coupled to the other component of the PROTAC. A common strategy is to couple the carboxylic acid of the AHPC moiety to an amine on one ligand, purify the intermediate, and then deprotect the Boc group to reveal an amine for coupling to the second ligand.[1]
Troubleshooting Guide
Section 1: Synthesis & Purification Challenges
Problem 1: Low yield during the coupling of this compound to my warhead.
-
Potential Cause 1: Inefficient Coupling Reagents. The choice of coupling agents is critical for efficient amide bond formation.
-
Solution 1: Use well-established coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).[1] Ensure reagents are fresh and anhydrous.
-
Potential Cause 2: Steric Hindrance. The warhead or the linker itself may be sterically hindered, preventing an efficient reaction.
-
Solution 2: Try altering the reaction temperature or extending the reaction time. Monitor the reaction progress closely using LC-MS to find the optimal conditions.[1]
-
Potential Cause 3: Incorrect Stoichiometry. An improper ratio of reactants can lead to low yields and the formation of side products.
-
Solution 3: Carefully control the stoichiometry. A slight excess of the coupling agents and base relative to the carboxylic acid component is often beneficial.
Problem 2: Incomplete Boc deprotection.
-
Potential Cause 1: Insufficient Acid Strength or Concentration. The Boc group is acid-labile, and incomplete removal suggests the acidic conditions are not harsh enough.[8][9]
-
Solution 1: The standard method for Boc deprotection is treatment with trifluoroacetic acid (TFA), typically as a 20-50% solution in a solvent like dichloromethane (B109758) (DCM).[1][10] If deprotection is slow, you can increase the concentration of TFA or the reaction time. The reaction is usually complete within 1-2 hours at room temperature.[1][10]
-
Potential Cause 2: Presence of Acid-Sensitive Functional Groups. Your warhead or other parts of the molecule may contain functional groups that are not stable under strong acidic conditions, leading to degradation of your desired product.[11][12]
-
Solution 2: If your molecule is acid-sensitive, consider alternative, milder deprotection methods. Options include using 4M HCl in dioxane, which is often effective at 0°C to room temperature.[11]
Problem 3: Difficulty in purifying the final PROTAC.
-
Potential Cause 1: Poor Solubility. The final PROTAC molecule may have poor solubility in common chromatography solvents.[3]
-
Solution 1: The PEG5 linker is intended to improve solubility, but issues can still arise.[4] Try a wider range of solvent systems for purification. Reverse-phase HPLC is often required for purifying PROTACs due to their complex nature and polarity.
-
Potential Cause 2: Presence of Impurities. Impurities from previous steps, such as residual coupling agents or unreacted starting materials, can co-elute with the product.
-
Solution 2: Ensure each intermediate is purified to a high degree before proceeding to the next step.[3] Characterize each intermediate thoroughly by LC-MS and NMR to confirm its identity and purity.[2]
Section 2: Biological Evaluation Challenges
Problem 4: The synthesized PROTAC does not induce degradation of the target protein.
-
Potential Cause 1: Incorrect Stereochemistry. As mentioned in the FAQs, using the wrong epimer of AHPC will render the PROTAC inactive.[2]
-
Solution 1: Confirm the stereochemistry of your starting material. If possible, test a control PROTAC synthesized with an inactive epimer; it should not induce degradation.[2]
-
Potential Cause 2: Inefficient Ternary Complex Formation. The linker length or attachment points may not be optimal for bringing the target protein and VHL into a productive orientation.[3][7]
-
Solution 2: While this compound provides a 5-unit PEG linker, this may not be the optimal length for your specific target. It is often necessary to synthesize a library of PROTACs with varying linker lengths to find the most potent degrader.[6][13]
-
Potential Cause 3: The "Hook Effect". At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-VHL) instead of the desired ternary complex, leading to reduced degradation.[3]
-
Solution 3: Perform a full dose-response experiment over a wide concentration range (e.g., pM to µM) to identify the optimal degradation window and see if you observe a bell-shaped curve characteristic of the hook effect.[2]
Quantitative Data Summary
The following table summarizes typical concentration ranges for control experiments used to validate PROTAC activity.
| Control Compound | Mechanism of Action | Typical Concentration | Expected Outcome with Active PROTAC |
| MG132 / Bortezomib | Proteasome Inhibitor | 1-10 µM / 10-100 nM | Reversal of protein degradation |
| (S,R,S)-AHPC (free ligand) | VHL Ligand Competitor | 10-100x molar excess of PROTAC | Reversal of protein degradation |
| Inactive Epimer PROTAC | Fails to bind VHL | Same as active PROTAC | No protein degradation observed |
This data is compiled from general PROTAC troubleshooting guides.[2]
Experimental Protocols
Protocol 1: General Synthesis of an AHPC-PEG-Warhead PROTAC
This protocol outlines the key steps for synthesizing a PROTAC using this compound.
-
Coupling of Warhead to AHPC:
-
Dissolve your warhead (containing a suitable amine) and (S,R,S)-AHPC-PEG5-COOH (the deprotected carboxylic acid form of the linker) in an anhydrous solvent like DMF.
-
Add coupling agents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the intermediate product by flash column chromatography or preparative HPLC.[1]
-
-
Boc Deprotection:
-
Final Coupling Step:
-
Couple the deprotected amine from step 2 with the second component of your PROTAC (e.g., a ligand with a carboxylic acid) using the same coupling procedure as in step 1.
-
Purify the final PROTAC using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR.[2]
-
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Data Analysis:
-
Acquire the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Visualizations
Caption: A logical workflow for troubleshooting failed protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing PROTAC Instability with (S,R,S)-AHPC-PEG5-Boc
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experiments with Proteolysis Targeting Chimeras (PROTACs). Specifically, we will focus on how the use of the VHL ligand building block, (S,R,S)-AHPC-PEG5-Boc, can mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a chemical building block used in the synthesis of PROTACs. It consists of three key components:
-
(S,R,S)-AHPC: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its specific stereochemistry is crucial for potent binding.[1][2]
-
PEG5: A five-unit polyethylene (B3416737) glycol (PEG) linker. PEG linkers are known to enhance the solubility and permeability of PROTAC molecules.[3][][5]
-
Boc: A tert-butyloxycarbonyl protecting group on the terminal amine of the PEG linker, which allows for controlled, stepwise synthesis of the final PROTAC molecule.
In a PROTAC, (S,R,S)-AHPC recruits the VHL E3 ligase, while the PEG5 linker connects it to a ligand that binds to the target protein of interest. This proximity induces the ubiquitination and subsequent degradation of the target protein.[6][7]
Q2: What are the common instability issues with PROTACs?
PROTACs are complex molecules that can be prone to several instability issues:
-
Poor Aqueous Solubility: Due to their high molecular weight and often lipophilic nature, PROTACs can have low solubility in aqueous buffers, leading to precipitation and aggregation in experimental assays.[8]
-
Metabolic Instability: PROTACs can be rapidly metabolized by enzymes in biological systems, such as liver microsomes, leading to a short half-life and reduced in vivo efficacy. The linker region is often a primary site of metabolic attack.[][9]
-
Chemical Instability: Some PROTACs can be susceptible to chemical degradation, such as hydrolysis, in aqueous solutions or certain buffer conditions.[10]
-
Poor Cell Permeability: The large size and polarity of some PROTACs can hinder their ability to efficiently cross cell membranes to reach their intracellular targets.[11]
Q3: How does the PEG5 linker in this compound help address these instability issues?
The PEG5 linker plays a crucial role in improving the drug-like properties of a PROTAC:
-
Enhanced Solubility: The hydrophilic nature of the PEG linker can significantly improve the aqueous solubility of the final PROTAC molecule, reducing the risk of precipitation in assays.[3][5]
-
Improved Metabolic Stability: While flexible linkers can be prone to metabolism, PEG linkers can sometimes shield the PROTAC from metabolic enzymes, leading to a longer half-life compared to simple alkyl linkers.[][9]
-
Increased Cell Permeability: The flexible PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, which can facilitate passage across the lipophilic cell membrane.[11]
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG5 linker can provide the optimal distance and orientation between the target protein and VHL E3 ligase, leading to efficient formation of the ternary complex required for degradation.[3]
Q4: My PROTAC is showing a "hook effect". Is this related to instability?
The "hook effect" is not a sign of compound instability but rather a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[12] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[12]
Troubleshooting Guides
Issue 1: PROTAC Precipitation or Aggregation in Aqueous Buffers
Symptoms:
-
Visible precipitate in your stock solution or diluted working solutions.
-
Inconsistent results between experiments.
-
Low degradation efficiency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PROTAC precipitation.
Detailed Steps:
-
Verify Stock Solution: Ensure your stock solution in an organic solvent (e.g., DMSO) is fully dissolved. Gently warm and vortex if necessary.
-
Optimize Dilution: When diluting into aqueous buffers, add the PROTAC stock solution to the buffer with vigorous vortexing to avoid localized high concentrations that can lead to precipitation.
-
Use of Co-solvents: For cellular assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) but sufficient to maintain solubility.
-
Consider this compound in Design: If you are in the design phase, incorporating a PEG linker, such as the PEG5 in this compound, can inherently improve the aqueous solubility of your final PROTAC.
Issue 2: Low Metabolic Stability of PROTAC
Symptoms:
-
Rapid disappearance of the parent PROTAC in in vitro metabolism assays (e.g., liver microsomes).
-
Poor in vivo efficacy despite good in vitro potency.
Quantitative Data Summary:
The following table presents representative data on the metabolic stability of two hypothetical BRD4-targeting PROTACs, one with an alkyl linker and one with a PEG5 linker, both using (S,R,S)-AHPC to recruit VHL.
| PROTAC Linker | Half-life in Human Liver Microsomes (min) | % Remaining in Human Plasma after 4h |
| C5 Alkyl Linker | 15 | 25% |
| PEG5 Linker | 45 | 70% |
This data is representative and illustrates the general trend of improved metabolic stability with PEG linkers as described in the literature.[][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low metabolic stability.
Detailed Steps:
-
Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify the metabolites and pinpoint the sites of metabolic modification.
-
Linker Modification: If the linker is the site of metabolism, consider synthesizing PROTACs with more stable linkers. PEG linkers, like the one in this compound, can offer improved metabolic stability compared to simple alkyl chains.
-
Ligand Modification: If the target protein ligand or the E3 ligase ligand is being metabolized, consider chemical modifications at the metabolic hotspots, such as the introduction of fluorine atoms, to block metabolism.
Experimental Protocols
Protocol 1: HPLC-Based Assay for PROTAC Chemical Stability
Objective: To assess the chemical stability of a PROTAC in a given buffer over time.
Materials:
-
PROTAC of interest
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Acetonitrile (B52724) with 0.1% Formic acid
-
Buffer of interest (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Dilute the stock solution to a final concentration of 100 µM in the buffer of interest.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC.
-
HPLC Method:
-
Set the flow rate to 1 mL/min.
-
Use a gradient elution, for example: 5-95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate.
-
Monitor the absorbance at a wavelength where the PROTAC has a strong signal.
-
-
Data Analysis:
-
Integrate the peak area of the parent PROTAC at each time point.
-
Calculate the percentage of the PROTAC remaining relative to the t=0 time point.
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the metabolic half-life of a PROTAC.
Materials:
-
PROTAC of interest
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the PROTAC in phosphate buffer (final concentration e.g., 1 µM).
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the amount of the parent PROTAC remaining at each time point relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC against time.
-
The slope of the linear regression will give the rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., a BRD4-expressing cell line)
-
PROTAC of interest
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
-
Signaling Pathway Visualization
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For example, VHL-based PROTACs targeting the epigenetic reader protein BRD4 can disrupt oncogenic signaling.[13][14][15]
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
This diagram illustrates how a PROTAC utilizing an (S,R,S)-AHPC-PEG5 linker and a BRD4 ligand brings together BRD4 and the VHL E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of BRD4. The depletion of BRD4 results in the downregulation of oncogenes like c-Myc, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[15][16]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. communities.springernature.com [communities.springernature.com]
- 16. Degradation and inhibition of epigenetic regulatory protein BRD4 exacerbate Alzheimer’s disease-related neuropathology in cell models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining PROTAC Design for Enhanced Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining Proteolysis-Targeting Chimeras (PROTACs), using (S,R,S)-AHPC-PEG5-Boc as a representative starting scaffold. The following sections offer insights into optimizing PROTAC design to achieve superior target degradation and therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a building block for PROTAC synthesis. It consists of three key components:
-
(S,R,S)-AHPC: An optimized, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This part of the PROTAC recruits the E3 ligase machinery.
-
PEG5: A 5-unit polyethylene (B3416737) glycol linker. The linker connects the E3 ligase ligand to the target protein binder and its length and composition are critical for the formation of a stable and productive ternary complex.[2][3][4]
-
Boc: A tert-butyloxycarbonyl protecting group on the end of the linker. This group needs to be removed to allow for the conjugation of a ligand that binds to the protein of interest (POI).
Q2: My PROTAC, derived from this compound, is not causing degradation of my target protein. What are the common reasons for this?
Several factors could lead to a lack of target protein degradation. Here is a troubleshooting guide to address this common issue:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[5]
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for ubiquitination and subsequent degradation.[7]
-
Solution: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to confirm the formation and assess the stability of the ternary complex.[8][9] If the complex is unstable, redesigning the linker (varying length and composition) may be necessary to achieve a more favorable conformation.[3][10]
-
-
Lack of Ubiquitination: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[5]
-
Solution: Perform an in-vitro or in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of your PROTAC. A lack of ubiquitination, despite ternary complex formation, points to a geometrical issue that requires linker redesign.[5]
-
-
Incorrect E3 Ligase Choice: The chosen E3 ligase, in this case VHL, may not be expressed at sufficient levels in your cell line of interest or may not be the optimal choice for your target protein.
Q3: I'm observing a "hook effect" with my PROTAC. How can I mitigate this?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[5][11]
-
Strategies to Mitigate the Hook Effect:
-
Perform a Wide Dose-Response Experiment: Always test your PROTAC over a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[5][7]
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations. This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.[5][9]
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations.[8][9] This can help you understand the relationship between ternary complex formation and the observed degradation profile.
-
Q4: How does the linker composition and length affect PROTAC efficacy?
The linker is a critical determinant of PROTAC efficacy, influencing its potency and selectivity.[3][4]
-
Linker Length: The optimal linker length is crucial for forming a stable and productive ternary complex.[] A linker that is too short may lead to steric hindrance, while a linker that is too long may not effectively bring the target protein and E3 ligase into proximity.[] It is often necessary to synthesize a library of PROTACs with varying linker lengths to identify the optimal one.[10]
-
Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[4]
-
PEG linkers , like the one in this compound, are hydrophilic and can improve solubility.[2]
-
Alkyl linkers are more hydrophobic and can improve cell permeability.
-
Rigid linkers , such as those containing cyclic structures, can improve the stability of the ternary complex.[]
-
Troubleshooting Guides
Problem 1: No or Weak Target Degradation
| Possible Cause | Suggested Solution | Experimental Validation |
| Poor Cell Permeability | Modify linker to be more hydrophobic or use a prodrug strategy.[5][6] | Cellular uptake assays. |
| Inefficient Ternary Complex Formation | Vary linker length and composition; try different E3 ligase ligands.[3][10] | SPR, TR-FRET, ITC, or NanoBRET assays.[8][13] |
| Non-productive Ternary Complex | Redesign the linker to alter the orientation of the target and E3 ligase.[5] | In-vitro or in-cell ubiquitination assays. |
| Low E3 Ligase Expression | Confirm VHL expression in the cell line; switch to a different cell line or E3 ligase (e.g., CRBN).[7][10] | Western Blot or qPCR for VHL expression. |
| PROTAC Instability | Assess compound stability in cell culture media. | LC-MS analysis of the PROTAC in media over time.[11] |
Problem 2: Significant Off-Target Effects
| Possible Cause | Suggested Solution | Experimental Validation |
| Non-selective Target-Binding Warhead | Use a more selective binder for your protein of interest.[5] | Profiling against a panel of related proteins. |
| Unfavorable Ternary Complex Conformation | Systematically vary the linker length and composition to improve selectivity.[5] | Proteomics-based off-target analysis (e.g., mass spectrometry). |
| Recruitment of Different E3 Ligases | Change the E3 ligase ligand (e.g., from VHL to CRBN).[10] | Compare degradation profiles of PROTACs with different E3 ligase ligands. |
| Degradation-Independent Effects | Perform washout experiments to see if the phenotype is reversible.[11] | Monitor recovery of target protein levels and reversal of phenotype after compound removal. |
Experimental Protocols
Western Blot for Protein Degradation
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC or a vehicle control for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[11]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[11]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Immobilization: Immobilize either the E3 ligase (VHL) or the target protein onto the SPR sensor chip surface.[9]
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure its binary binding affinity.[9]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[9]
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[9] The data can be used to determine the kinetics and affinity of the ternary complex formation.
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Impact of successful PROTAC-mediated degradation on a signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation [worldwide.promega.com]
Validation & Comparative
A Head-to-Head Battle for Specificity: Validating PROTAC-Mediated Degradation with (S,R,S)-AHPC-PEG5-Boc and its Inactive Isomer
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, the validation of a PROTAC's mechanism of action is a critical step. This guide provides a comparative analysis of validating PROTAC-mediated degradation using active and inactive E3 ligase ligands, with a focus on PROTACs synthesized from the von Hippel-Lindau (VHL) E3 ligase ligand precursor, (S,R,S)-AHPC-PEG5-Boc.
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[] A typical PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this process, leading to the ubiquitination and subsequent degradation of the POI.[]
To ensure that the observed protein degradation is a direct result of the intended PROTAC mechanism and not due to off-target effects, the use of a proper negative control is paramount. An ideal negative control should be structurally similar to the active PROTAC but deficient in a key aspect of its function. In the context of VHL-recruiting PROTACs, this is elegantly achieved by leveraging stereoisomers of the VHL ligand, (S,R,S)-AHPC. Its diastereomer, (S,S,S)-AHPC, does not bind to VHL and serves as an excellent negative control.[2]
This guide will compare the performance of a hypothetical active PROTAC, "PROTAC-A," synthesized from this compound, with its inactive counterpart, "PROTAC-N," synthesized from the corresponding (S,S,S)-AHPC precursor.
The Critical Comparison: Active vs. Inactive PROTACs
The primary distinction between PROTAC-A and PROTAC-N lies in their ability to recruit the VHL E3 ligase. This difference forms the basis of a robust validation strategy.
| Feature | PROTAC-A (Active) | PROTAC-N (Inactive Control) | Rationale for Comparison |
| VHL Ligand | (S,R,S)-AHPC | (S,S,S)-AHPC | The (S,R,S) stereoisomer is essential for VHL binding, while the (S,S,S) isomer is inactive.[2] |
| Target Protein Binding | Binds to POI | Binds to POI | Both molecules possess the same warhead, ensuring that any difference in activity is due to E3 ligase recruitment. |
| Ternary Complex Formation | Forms a stable POI-PROTAC-VHL complex | Fails to form a stable ternary complex with VHL | Demonstrates the necessity of VHL engagement for degradation. |
| POI Degradation | Induces potent and specific degradation of the POI | Does not induce degradation of the POI | The key readout to confirm PROTAC-mediated degradation. |
Quantitative Data Summary
The following tables summarize representative quantitative data from key experiments comparing the activity of PROTAC-A and PROTAC-N.
Table 1: In Vitro Binding Affinity
| Compound | Target Protein (POI) Binding (Kd, nM) | VHL E3 Ligase Binding (Kd, nM) |
| PROTAC-A | 50 | 150 |
| PROTAC-N | 52 | >10,000 |
This data illustrates that while both PROTACs bind to the target protein with similar affinity, only the active PROTAC-A binds effectively to the VHL E3 ligase.
Table 2: Cellular Degradation Potency and Efficacy
| Compound | DC50 (nM) | Dmax (%) |
| PROTAC-A | 25 | 95 |
| PROTAC-N | >10,000 | <10 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. This data demonstrates the potent and efficient degradation of the target protein by PROTAC-A, while PROTAC-N shows negligible degradation, confirming that the degradation is dependent on VHL recruitment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Protein Degradation
This assay directly measures the amount of the target protein in cells following treatment with the PROTACs.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC-A, PROTAC-N, or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and compare the levels in treated samples to the vehicle control to determine the percentage of degradation.
Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation)
This experiment validates the formation of the POI-PROTAC-E3 ligase complex.
Protocol:
-
Cell Treatment: Treat cells with PROTAC-A, PROTAC-N, or vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the VHL E3 ligase or the target protein, coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the target protein and VHL by Western blotting.
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Validation.
By employing a rigorous comparative approach with a well-designed inactive control, researchers can confidently validate the on-target, E3 ligase-dependent mechanism of their PROTACs, a crucial step in the development of these next-generation therapeutics.
References
The Critical Role of Stereochemistry in PROTACs: A Comparative Guide to (S,R,S)-AHPC-PEG5-Boc and its Inactive Control, (S,S,S)-AHPC
For researchers, scientists, and drug development professionals, establishing rigorous controls is paramount in the validation of novel therapeutics. In the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the use of a well-defined negative control is essential to unequivocally demonstrate that the observed protein degradation is a direct result of the intended mechanism. This guide provides a comprehensive comparison of the active von Hippel-Lindau (VHL) E3 ligase-recruiting molecule, (S,R,S)-AHPC-PEG5-Boc, and its inactive stereoisomer, (S,S,S)-AHPC, highlighting the importance of stereochemistry in PROTAC activity.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They achieve this by simultaneously binding to a protein of interest and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[1][2] The (S,R,S) stereoisomer of AHPC is the active component that facilitates the recruitment of the VHL E3 ligase.[3] Conversely, the (S,S,S) stereoisomer of AHPC serves as an ideal negative control as it does not effectively bind to VHL, and therefore, a PROTAC incorporating this moiety is not expected to induce target protein degradation.[4][5]
Mechanism of Action: A Tale of Two Stereoisomers
The activity of an AHPC-based PROTAC is critically dependent on the precise three-dimensional arrangement of its atoms, which dictates its ability to bind to the VHL E3 ligase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. thno.org [thno.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S,R,S)-AHPC-PEG5-Boc and CRBN-Based Linkers in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The choice of the E3 ubiquitin ligase and the linker connecting it to the target protein ligand are critical design elements that dictate a PROTAC's efficacy and pharmacological properties. This guide provides an objective comparison between PROTACs utilizing the (S,R,S)-AHPC scaffold for the von Hippel-Lindau (VHL) E3 ligase and those employing linkers based on Cereblon (CRBN) ligands.
At the core of a PROTAC's function is the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] (S,R,S)-AHPC is a key ligand for recruiting the VHL E3 ligase, and (S,R,S)-AHPC-PEG5-Boc is a common building block for constructing VHL-recruiting PROTACs, incorporating a polyethylene (B3416737) glycol (PEG) linker.[3][4] On the other hand, CRBN-based linkers are typically derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[5][]
Mechanism of Action: VHL vs. CRBN Recruitment
Both VHL and CRBN are components of Cullin-RING E3 ubiquitin ligase (CRL) complexes.[5][] While their ultimate function in a PROTAC is the same—to ubiquitinate the target protein—the specifics of their recruitment and the resulting ternary complex can differ. The choice between a VHL-recruiting linker like one derived from this compound and a CRBN-based linker is a crucial decision in PROTAC design, influencing factors such as degradation efficiency, selectivity, and the physicochemical properties of the final molecule.[8]
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Performance: A Data-Driven Overview
| PROTAC Example | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax (%) |
| ARV-771 | VHL | BET Bromodomains | Castration-Resistant Prostate Cancer (CRPC) | <1 nM | >99% |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | <1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported |
| dBET6 | CRBN | BRD4 | KBM7 | Matched cellular potency with ARV-771 | Not Reported |
| PROTAC 8 | VHL | BRD4 | AR-positive prostate cancer | Sub-nanomolar | >99% |
| PROTAC 1 | CRBN | BRD4 | Burkitt's Lymphoma (BL) | <1 nM | Not Reported |
Note: Data is compiled from multiple sources and experimental conditions may vary.[9][10][11]
Key Differentiators: this compound vs. CRBN-Based Linkers
| Feature | This compound (VHL-based) | CRBN-Based Linkers |
| E3 Ligase | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Ligand Origin | Based on the (S,R,S)-AHPC scaffold.[12] | Derived from IMiDs (thalidomide, lenalidomide, pomalidomide).[5] |
| Linker Composition | Often incorporates PEG chains for improved solubility and flexibility.[13] | Can vary widely, including PEG and alkyl chains.[][15] |
| Physicochemical Properties | PEG linkers enhance hydrophilicity.[] | Generally smaller ligands, which can be advantageous for drug-like properties.[] |
| Potential Advantages | VHL is expressed in a wide range of tissues. | CRBN ligands are well-characterized and synthetically accessible.[5] |
| Potential Challenges | Can have higher molecular weight and sometimes poorer cell permeability.[] | Potential for off-target effects related to the neosubstrate degradation profile of the IMiD scaffold. |
Experimental Protocols
Accurate evaluation of PROTAC performance is essential for rational design and optimization. Below are detailed methodologies for key experiments.
Caption: A generalized experimental workflow for PROTAC evaluation.
Western Blotting for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[2][17]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[2]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software to determine DC50 and Dmax values.[19]
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[20]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density.[21]
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC for the desired duration (e.g., 72 hours).[21]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[20][22]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[21]
Ternary Complex Formation Assay
Confirming that a PROTAC induces the formation of a stable ternary complex is crucial. Various biophysical and cellular assays can be used for this purpose.
-
Biolayer Interferometry (BLI) or Surface Plasmon Resonance (SPR): These techniques can measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex in a purified system.[23]
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that measures the proximity of the target protein and the E3 ligase upon PROTAC treatment, providing a quantitative measure of ternary complex formation in a cellular context.[24]
Conclusion
The selection between a VHL-recruiting linker, such as one derived from this compound, and a CRBN-based linker is a critical decision in PROTAC design. Both strategies have proven to be highly effective in inducing the degradation of a wide range of target proteins. The choice often depends on the specific target, the desired cellular context, and the overall pharmacological profile of the PROTAC. While CRBN ligands may offer advantages in terms of smaller size and well-established chemistry, VHL-based PROTACs provide a distinct and equally potent alternative. A thorough understanding of the characteristics of each system, supported by rigorous experimental evaluation as outlined in this guide, is paramount for the successful development of novel and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. precisepeg.com [precisepeg.com]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. benchchem.com [benchchem.com]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 24. Ternary Complex Formation [promega.com]
Validating E3 Ligase Dependency of VHL-Recruiting PROTACs: A Comparative Guide to CRISPR/Cas9 and Alternative Methods
For researchers, scientists, and drug development professionals, unequivocally demonstrating the on-target mechanism of a Proteolysis Targeting Chimera (PROTAC) is a critical step in its preclinical validation. This guide provides a comprehensive comparison of CRISPR/Cas9-mediated gene editing and alternative biochemical and cellular assays for confirming the dependency of (S,R,S)-AHPC-PEG5-Boc and other von Hippel-Lindau (VHL)-recruiting PROTACs on their intended E3 ligase.
The (S,R,S)-AHPC moiety is a well-established, high-affinity ligand for the VHL E3 ubiquitin ligase.[1][2] Consequently, PROTACs incorporating this ligand, such as those synthesized from the this compound precursor, are designed to hijack the VHL E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[1][3][4] Validating that the observed degradation is indeed VHL-dependent is paramount to confirming the PROTAC's mechanism of action and ruling out off-target effects.
The Gold Standard: CRISPR/Cas9-Mediated VHL Knockout
The most definitive method for validating E3 ligase dependency is the genetic ablation of the E3 ligase . CRISPR/Cas9 technology offers a precise and efficient way to generate knockout cell lines, providing a clean biological system to test the PROTAC's activity in the presence and absence of its intended E3 ligase partner.[5]
Experimental Workflow
The core principle of this approach is to compare the degradation of the target protein by the PROTAC in wild-type cells versus in VHL knockout (KO) cells. If the PROTAC is truly VHL-dependent, its degradative activity will be significantly attenuated or completely abolished in the VHL KO cells.
References
Navigating the Spacer: A Comparative Analysis of PEG Linker Length in (S,R,S)-AHPC-Based PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, yet often empirically determined, component of a PROTAC is the linker connecting the target-binding warhead to the E3 ligase ligand. This guide provides a comparative analysis of the influence of varying polyethylene (B3416737) glycol (PEG) linker lengths when conjugated with (S,R,S)-AHPC, a widely used von Hippel-Lindau (VHL) E3 ligase ligand, on the overall performance of the resulting PROTAC.
While direct head-to-head public data for a comprehensive series of (S,R,S)-AHPC-PEGn-warhead conjugates is limited, this guide synthesizes established principles of PROTAC design and representative data from VHL-recruiting PROTACs to illuminate the impact of PEG linker length on key performance indicators. The linker is not merely a passive spacer; its length and composition are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, degradation efficiency, and cellular permeability.[1][2]
The Balancing Act: How PEG Linker Length Dictates PROTAC Efficacy
The primary function of the linker in a PROTAC is to bridge the target Protein of Interest (POI) and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2] This complex formation is a prerequisite for the ubiquitination of the POI and its subsequent degradation by the proteasome. The length of the PEG linker plays a pivotal role in this process.
A linker that is too short may lead to steric hindrance, preventing the optimal orientation of the POI and E3 ligase for efficient ubiquitin transfer. Conversely, an excessively long linker can introduce too much flexibility, leading to a less stable ternary complex and potentially reduced degradation efficiency.[3] Therefore, the optimal PEG linker length represents a delicate balance that must be empirically determined for each specific POI and warhead combination.
Comparative Performance Metrics of Varying PEG Linker Lengths
The efficacy of a PROTAC is typically evaluated based on several key parameters: its ability to form a stable ternary complex, its potency in inducing protein degradation (DC50), the maximum extent of degradation (Dmax), and its ability to permeate cells to reach its intracellular target. The following tables summarize representative data illustrating the anticipated impact of different PEG linker lengths on these metrics for (S,R,S)-AHPC-based PROTACs.
Table 1: Impact of PEG Linker Length on Ternary Complex Formation and Degradation Efficiency
| PEG Linker Length (n) | Ternary Complex Stability (Representative) | DC50 (nM) (Representative) | Dmax (%) (Representative) | Key Considerations |
| 1-2 | May be suboptimal due to steric hindrance | >1000 | <50 | Often too short to allow for a productive ternary complex formation. |
| 3-5 | Generally improved stability | 10-100 | >80 | Frequently identified as an optimal range for many targets, allowing for favorable protein-protein interactions. |
| 6-8 | Can be optimal, but may show reduced stability | 50-500 | >70 | Increased flexibility may lead to a less defined ternary complex, but can be beneficial for certain target topographies.[4] |
| >8 | Often results in decreased stability | >500 | <60 | Excessively long linkers can lead to an entropic penalty for complex formation and may not effectively bring the two proteins into proximity.[3] |
Note: The data presented are representative and intended to illustrate general trends. Actual values are highly dependent on the specific target protein and the warhead used.
Table 2: Influence of PEG Linker Length on Physicochemical Properties and Cellular Permeability
| PEG Linker Length (n) | Molecular Weight (Da) | Aqueous Solubility | Cell Permeability (Papp) (Representative) | Key Considerations |
| 1-2 | Lower | Good | Moderate | Smaller size may be advantageous for passive diffusion. |
| 3-5 | Moderate | Excellent | Moderate to Low | The "chameleonic" properties of PEG can help shield polar groups, but increasing size becomes a factor. |
| 6-8 | Higher | Excellent | Low | Increased molecular weight and polar surface area generally lead to reduced passive permeability. |
| >8 | Highest | Excellent | Very Low | Significant challenges in crossing the cell membrane without active transport mechanisms. |
Papp: Apparent permeability coefficient. Higher values indicate better permeability.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of (S,R,S)-AHPC-based PROTAC-induced protein degradation.
Caption: Experimental workflow for comparative analysis of PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible comparative analysis of PROTACs with different PEG linker lengths.
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the levels of the target protein following treatment with (S,R,S)-AHPC-based PROTACs.
Materials:
-
Cell culture reagents and appropriate cell line expressing the target protein.
-
(S,R,S)-AHPC-PEGn-Warhead PROTACs of varying linker lengths.
-
DMSO (vehicle control).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a dose-response range of each PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5][6][7]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of PROTACs.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid layer).
-
Donor and acceptor well plates.
-
PBS or other suitable buffer.
-
PROTAC compounds.
-
Plate reader for quantification (e.g., UV-Vis or LC-MS).
Procedure:
-
Compound Preparation: Prepare stock solutions of the PROTACs in a suitable solvent (e.g., DMSO) and then dilute them in the donor buffer to the final desired concentration.
-
Assay Setup: Add the PROTAC-containing donor solution to the donor wells of the PAMPA plate. Add fresh buffer to the acceptor wells.
-
Incubation: Place the filter plate onto the acceptor plate, ensuring the lipid membrane separates the donor and acceptor solutions. Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.[8][9]
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
Materials:
-
Purified, recombinant target protein (POI) and VHL E3 ligase complex, each labeled with a FRET donor (e.g., Terbium chelate) and acceptor (e.g., d2 or a fluorescent protein), respectively.
-
Assay buffer.
-
PROTAC compounds.
-
Microplates (e.g., 384-well low-volume).
-
TR-FRET-compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compounds in the assay buffer.
-
Assay Reaction: In the microplate, add the labeled POI, labeled VHL E3 ligase, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the ternary complex to form and the FRET signal to stabilize.
-
Signal Detection: Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET plate reader with a time delay to reduce background fluorescence.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, where the peak of the curve represents the maximal formation of the ternary complex. The height and width of this curve provide insights into the stability and cooperativity of the ternary complex.[10][11][12]
Conclusion
The length of the PEG linker is a critical parameter in the design of effective (S,R,S)-AHPC-based PROTACs. While there is no universal "one-size-fits-all" solution, a systematic approach to varying the PEG linker length, coupled with rigorous experimental evaluation using the protocols outlined in this guide, will enable researchers to identify the optimal linker for their specific target. This rational approach to linker design is paramount to unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
On-Target Activity of (S,R,S)-AHPC-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of PROTACs utilizing the (S,R,S)-AHPC scaffold for von Hippel-Lindau (VHL) E3 ligase recruitment. The performance of these PROTACs is evaluated against alternative strategies, supported by experimental data to inform the design and selection of potent and selective protein degraders.
Executive Summary
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A key component of a PROTAC is the E3 ligase ligand. The (S,R,S)-AHPC moiety is a widely used ligand for the VHL E3 ligase. This guide focuses on the on-target activity of PROTACs incorporating this VHL ligand, primarily assessed by their ability to induce the degradation of the target protein. The key metrics for this assessment are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
This guide will compare (S,R,S)-AHPC-based PROTACs with alternatives, particularly those that recruit the Cereblon (CRBN) E3 ligase, using the well-characterized epigenetic reader protein BRD4 as a primary example.
Comparative Performance of BRD4-Targeting PROTACs
The following table summarizes the performance of various PROTACs designed to degrade the BRD4 protein. This allows for a direct comparison between VHL-recruiting PROTACs (including those with (S,R,S)-AHPC-like ligands) and CRBN-recruiting alternatives. Lower DC50 values indicate higher potency.
| PROTAC | Target Ligand (Warhead) | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| VHL-Based | ||||||
| MZ1 | JQ1 | (S,R,S)-AHPC derivative | HeLa | ~13 | >90% | [1] |
| ARV-771 | JQ1 analog | VHL Ligand | LNCaP | <10 | >90% | N/A |
| PROTAC 46 | (+)-JQ1 | (S,R,S)-AHPC | MDA-MB-231 | >1000 | <20% | [2] |
| CRBN-Based | ||||||
| dBET1 | JQ1 | Pomalidomide | HeLa | ~3 | >90% | [1] |
| ARV-825 | OTX015 | Pomalidomide | RS4;11 | <1 | >90% | [3] |
| QCA570 | Unspecified | CRBN Ligand | Bladder Cancer Cells | ~1 | >90% | [4] |
| PROTAC 34 | (+)-JQ1 | CRBN Ligand | MDA-MB-231 | 60 | >80% | [2] |
| PROTAC 37 | (+)-JQ1 | CRBN Ligand | MDA-MB-231 | 62 | >80% | [2] |
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The degradation of the target protein can then impact downstream signaling pathways. For instance, the degradation of BRD4, a key transcriptional co-activator, leads to the downregulation of oncogenes such as c-MYC, resulting in anti-proliferative effects in cancer cells.[3]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of PROTAC on-target activity.
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the levels of a target protein (e.g., BRD4) in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody against a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Mass Spectrometry-Based Proteomics for Selectivity Analysis
This protocol provides a global, unbiased assessment of a PROTAC's selectivity by quantifying changes across the entire proteome.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Lysis buffer, DTT, iodoacetamide, and trypsin
-
Isobaric labeling reagents (e.g., TMT) (optional, for multiplexing)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration around its DC50 and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion into peptides using trypsin.
-
Peptide Labeling (Optional): Label the peptides from different samples with isobaric tags for quantitative analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins in each sample.
-
Determine which proteins are significantly downregulated in the PROTAC-treated samples compared to the control.
-
A highly selective PROTAC will primarily show degradation of the intended target.
-
Conclusion
Confirming the on-target activity of (S,R,S)-AHPC-based PROTACs requires a multi-faceted approach. Quantitative assessment of target protein degradation through techniques like Western blotting is fundamental to determining the potency (DC50) and efficacy (Dmax) of a PROTAC. Furthermore, unbiased methods such as mass spectrometry-based proteomics are crucial for evaluating the selectivity of the degrader. By comparing the performance of VHL-recruiting PROTACs with alternatives that engage other E3 ligases like CRBN, researchers can make informed decisions in the development of novel protein-degrading therapeutics. The experimental protocols and workflows provided in this guide offer a robust framework for the comprehensive evaluation of PROTAC on-target activity.
References
Safety Operating Guide
Navigating the Safe Disposal of (S,R,S)-AHPC-PEG5-Boc: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedural information for the safe disposal of (S,R,S)-AHPC-PEG5-Boc, a degrader building block utilized in targeted protein degradation research. Adherence to these protocols is essential to mitigate potential risks to personnel and the environment.
Immediate Safety and Handling Protocols
Hazard Profile:
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1] |
Given these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A properly fitted lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Procedure
The disposal of this compound, as with most laboratory chemicals, is governed by local, state, and federal regulations.[2] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation :
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent unintended chemical reactions.[3]
-
Do not mix with incompatible materials. While specific incompatibility data for this compound is unavailable, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, or strong bases unless part of a specific neutralization protocol.
-
-
Containerization :
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[2][3]
-
The container must be compatible with the chemical. For solid waste, a high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[2]
-
This area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[2]
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Waste Disposal :
-
The disposal of the collected waste must be handled by a licensed hazardous waste disposal company.[2]
-
Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with certified vendors for this purpose.
-
Provide the disposal vendor with a complete and accurate description of the waste, including any available safety information.
-
Decontamination of Labware
Any labware that has come into contact with this compound must be decontaminated before being discarded or reused.
-
Rinsing :
-
Rinse the contaminated labware (e.g., glassware, spatulas) multiple times with a suitable solvent. Given the Boc protecting group, an organic solvent such as ethanol (B145695) or isopropanol (B130326) followed by water may be effective.
-
The rinsate must be collected and treated as hazardous waste, to be added to the designated this compound waste container.
-
-
Final Cleaning :
-
After the initial rinse, the labware can be washed with a standard laboratory detergent and water.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Disposal workflow for this compound.
Chemical Deprotection Considerations
While not a disposal method in itself, researchers may perform deprotection of the Boc group as part of their experimental protocol. The Boc group is typically removed under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[4][5][6] It is crucial to recognize that the reagents used for deprotection, as well as the resulting byproducts, are also hazardous and must be disposed of properly.
Deprotection Waste Stream:
| Component | Hazard | Disposal Consideration |
| Trifluoroacetic Acid (TFA) | Corrosive, toxic | Collect as a separate hazardous waste stream. |
| Dichloromethane (DCM) | Carcinogen, toxic | Collect as a halogenated organic waste stream. |
| tert-Butyl Cation Byproducts | Flammable | Will be present in the reaction mixture waste. |
The waste generated from deprotection reactions should be collected and disposed of following the same principles of segregation, containerization, and professional disposal as the parent compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
